Product packaging for Acid green 5(2-)(Cat. No.:)

Acid green 5(2-)

Cat. No.: B1230798
M. Wt: 746.9 g/mol
InChI Key: FVGANPIKNNCIKX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Classification within Anthraquinone (B42736) Dye Chemistry

Acid Green 25, systematically known as disodium (B8443419);5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate, is an anionic dye belonging to the anthraquinone class. nih.gov Its chemical structure is built upon a central anthraquinone core, which is a tricyclic aromatic ketone. This core itself is colorless, but the introduction of electron-donating groups, such as amino (-NH) and hydroxyl (-OH) groups, at specific positions (1, 4, 5, or 8) results in compounds that absorb light in the visible spectrum, producing vibrant colors from red to blue. wikipedia.org

Dyes are classified based on their chemical structure (the nature of their chromophore) and their method of application. slideshare.net Acid Green 25 falls under the following classifications:

Chemical Classification: It is an anthraquinone dye. This class of dyes is known for its structural relation to indigo (B80030) and is characterized by the anthraquinone subunit. wikipedia.org They are noted for their exceptional lightfastness. wikipedia.org

Application Classification: It is an acid dye. Acid dyes are water-soluble anionic dyes applied to fibers such as wool, silk, and polyamides from an acidic dyebath. chemicalbook.comessentialchemicalindustry.org The term "acid" refers to the dyeing process conditions and the presence of acidic groups, typically sulfonic acid (-SO₃H) groups, in the dye molecule. These groups enhance water solubility and form ionic bonds with the amino groups of protein fibers. slideshare.net

The molecular formula for Acid Green 25 is C₂₈H₂₀N₂Na₂O₈S₂. It possesses two sulfonate groups (-SO₃⁻), which impart a net charge of -2 at neutral pH, making it highly soluble in water and defining its character as an anionic dye.

Significance and Research Context of Anionic Anthraquinone Dyes

Anionic anthraquinone dyes are a significant class of colorants used extensively in the textile industry for their brightness and high stability, particularly lightfastness. ekb.eg Their fused aromatic ring structure, however, makes them resistant to degradation, leading to persistence in textile effluents and posing environmental challenges. ekb.egfrontiersin.org This resistance to breakdown has made the decolorization and degradation of anthraquinone dyes a major focus of environmental and chemical research. frontiersin.orgacs.org

The research context for these dyes is broad, spanning several key areas:

Environmental Science: A primary research driver is the development of effective methods for removing these dyes from wastewater. ekb.eg Studies explore techniques such as adsorption, photocatalysis, and biodegradation. ekb.egfrontiersin.org

Industrial Chemistry: Efforts are ongoing to optimize synthesis and application processes to improve efficiency and minimize environmental impact. This includes research into reaction kinetics and purification methods to reduce impurities.

Advanced Materials: The unique photophysical and electrochemical properties of the anthraquinone core make these dyes interesting candidates for applications beyond textiles, including as emitters in organic light-emitting diodes (OLEDs), chemosensors for ion detection, and agents in cellular imaging. mdpi.com

The rigid and planar structure of the anthraquinone moiety, combined with its ability to be functionalized, provides a versatile scaffold for creating complex molecules with tailored properties for advanced applications.

Historical Perspectives and Evolution of Research on Acid Green 25

The history of synthetic dyes began in the mid-19th century. While the first synthetic green, "acid green," was invented in 1775 by Carl Wilhelm Scheele, it was an arsenic-based pigment. studiovanm.com The development of anthraquinone dyes followed the elucidation of the structure of alizarin (B75676), a natural dye from the madder root, and its first industrial synthesis in 1869. wikipedia.org This breakthrough paved the way for the creation of a vast range of synthetic dyes based on the anthraquinone structure.

Research on Acid Green 25 and similar dyes has evolved from a primary focus on their application in the textile industry to a much broader scientific inquiry.

Early 20th Century: Research was concentrated on synthesis, improving dye fastness on fabrics like wool and silk, and expanding the available color palette.

Mid-to-Late 20th Century: With growing environmental awareness, research shifted towards understanding the ecological impact of dyes. This period saw the beginning of studies into the toxicity and persistence of dyes like Acid Green 25 in wastewater.

21st Century: Modern research is highly interdisciplinary. High-performance analytical techniques are used to study the photophysical and electrochemical properties of these dyes in detail. mdpi.commdpi.com There is a significant focus on their application in "green nanotechnology" for environmental remediation, such as their use in photocatalytic systems to degrade pollutants. researchgate.netacs.org Furthermore, their potential in supramolecular chemistry, involving host-guest interactions for applications in sensing and materials science, is an active area of investigation. chinesechemsoc.orgfrontiersin.org

This evolution reflects a broader trend in chemical research, moving from industrial production to addressing environmental consequences and exploring high-technology applications.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H34N2O9S3-2 B1230798 Acid green 5(2-)

Properties

Molecular Formula

C37H34N2O9S3-2

Molecular Weight

746.9 g/mol

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p-2

InChI Key

FVGANPIKNNCIKX-UHFFFAOYSA-L

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-]

Origin of Product

United States

Synthesis and Post Synthesis Methodologies of Acid Green 5 2

Synthetic Pathways and Reaction Mechanisms

The industrial production of Acid Green 25 and similar anthraquinone (B42736) dyes relies on a series of well-established chemical reactions. These processes begin with the functionalization of the basic anthraquinone skeleton, which is often produced from the oxidation of anthracene (B1667546) or via Friedel-Crafts acylation using phthalic anhydride (B1165640) and benzene (B151609). tiiips.comchemcess.com Once the anthraquinone core is obtained, further substitutions are required to introduce the chromophoric and auxochromic groups that define the dye's color and properties.

Core Anthraquinone Backbone Functionalization

Functionalization of the anthraquinone core is critical for creating dye intermediates. The introduction of substituents like sulfonic acid and amino groups at specific positions dictates the final color and solubility of the dye.

Sulfonation is a key step in the synthesis of many acid dyes, including Acid Green 25, as it introduces sulfonic acid (-SO₃H) groups that confer water solubility. The synthesis of Acid Green 25 involves the sulfonation of an intermediate, specifically 1,4-bis(p-toluidino)anthraquinone.

Alternatively, a common precursor for many blue and green anthraquinone dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid, also known as bromamine (B89241) acid. wikipedia.org This intermediate is synthesized by the sulfonation of 1-aminoanthraquinone. Another related method involves the direct sulfonation of 1,4-diaminoanthraquinone (B121737) (or its leuco form) to produce 1,4-diaminoanthraquinone-2-sulfonic acid. google.comresearchgate.net This process is typically carried out at elevated temperatures using oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid as the sulfonating agent. google.commu.ac.ke The reaction is an electrophilic aromatic substitution, where sulfur trioxide (SO₃) is the active electrophile.

Key parameters for the sulfonation of leuco-1,4-diaminoanthraquinone are detailed below.

ParameterValue/ConditionImpact on Reaction
Sulfonating Agent Oleum (20-70% SO₃) or Chlorosulfonic AcidProvides the electrophile (SO₃) for substitution.
Temperature 90–150 °CEnsures sufficient activation energy for the reaction. google.commu.ac.ke
Catalyst Lewis bases (e.g., pyridine, DMF)Can enhance reaction efficiency.
SO₃ Concentration Maintained at 10-30% at reaction endPrevents over-sulfonation and side reactions. google.com

Kinetic studies on the sulfonation of 1,4-diaminoanthraquinone leuco with chlorosulfonic acid have shown that the reaction is controlled by diffusion through the product layer at temperatures around 140°C. researchgate.net The use of a rotating packed bed (RPB) reactor has been shown to intensify mass transfer, increasing the yield of 1,4-diaminoanthraquinone-2-sulfonic acid to over 92%, a significant improvement compared to conventional stirred tank reactors. researchgate.netmu.ac.ke

The introduction of amino groups is fundamental to developing the color of anthraquinone dyes. While the synthesis of Acid Green 25 typically starts from pre-aminated precursors, the foundational method for producing these aminoanthraquinone intermediates is often nitration followed by reduction. wikipedia.orgacs.org

Direct nitration of anthraquinone, usually with a mixture of nitric acid and sulfuric acid, yields a mixture of nitroanthraquinones. acs.orggoogleapis.com This is followed by a reduction step to convert the nitro groups (-NO₂) into amino groups (-NH₂).

However, direct nitration can lead to a mixture of isomers (e.g., 1- and 2-nitroanthraquinones) and dinitro products, which requires complex separation processes to isolate the desired pure aminoanthraquinone. googleapis.com To circumvent the environmental issues associated with the older mercury-catalyzed sulfonation-ammonolysis route to 1-aminoanthraquinone, significant research has been dedicated to optimizing the nitration-reduction pathway. acs.org Reduction of the nitro group can be achieved using various reagents, including sodium sulfide (B99878) or through catalytic hydrogenation. researchgate.net

Diazotization and Coupling Reactions

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, followed by a coupling reaction, is the cornerstone of azo dye synthesis. While not the primary method for constructing the core of Acid Green 25, these reactions can be used to further functionalize anthraquinone dyes that possess a free amino group.

For instance, an aminoanthraquinone derivative can be diazotized using nitrous acid (NaNO₂ in HCl or H₂SO₄) at low temperatures (0–5 °C). orientjchem.org The resulting diazonium salt is an electrophile that can be coupled with a nucleophilic compound (a coupling component), such as a phenol (B47542) or a naphthol derivative, to form an azo linkage (-N=N-), thereby creating a hybrid anthraquinone-azo dye. orientjchem.org This allows for the synthesis of a wide range of colors by varying the coupling component.

Ullmann Coupling Reactions in Anthraquinone Dye Synthesis

The Ullmann condensation or coupling reaction is a crucial method for synthesizing many anthraquinone dyes, including those in the family of Acid Green 25. This reaction involves the formation of a carbon-nitrogen bond between a halogenated anthraquinone and an amine, catalyzed by copper. researchgate.netresearchgate.net

A common pathway to blue and green dyes involves the reaction of bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with an appropriate aromatic amine. wikipedia.orgagya.info In the case of Acid Green 25, the key intermediate is formed by the condensation of two equivalents of p-toluidine (B81030) with a 1,4-dihaloanthraquinone, followed by sulfonation. An alternative and more direct route involves the Ullmann condensation of bromamine acid analogues with various amines. researchgate.net

The reaction typically requires a copper catalyst (e.g., elemental copper, copper salts) and is often performed at high temperatures. researchgate.netagya.info The conditions can be harsh, sometimes leading to side products and requiring long reaction times. researchgate.net

ComponentRoleExample
Anthraquinone Substrate Halogenated anthraquinone1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine acid)
Amine Nucleophilep-toluidine or other aniline (B41778) derivatives
Catalyst Activates the C-Hal bondElemental Copper (Cu⁰), Copper(I) salts
Solvent/Conditions Reaction mediumPhosphate buffer (pH 6-7), or solvent-free for liquid amines researchgate.netagya.info

Microwave-Assisted Synthetic Approaches

To address the often harsh conditions and long reaction times of traditional methods, microwave-assisted synthesis has emerged as a green and efficient alternative for producing anthraquinone dyes. asianpubs.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times, improve yields, and minimize the use of organic solvents. asianpubs.orgasianpubs.org

This technique has been successfully applied to various steps in anthraquinone dye synthesis, including:

Condensation Reactions: The synthesis of alizarin (B75676) from phthalic anhydride and catechol in the presence of sulfuric acid is significantly accelerated under microwave irradiation. asianpubs.org

Ullmann Coupling: Microwave heating has been used for the Ullmann coupling of bromamine acid with aniline derivatives, reducing the reaction time from hours to as little as 2-20 minutes. agya.infoacs.org

Solvent-Free Synthesis: Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.nettsijournals.comtsijournals.com

Recent studies have shown that microwave-assisted nitration can reduce reaction times from 4.5 hours to 1.2 hours with comparable yields, highlighting the potential of this technology to create more sustainable synthetic processes.

Purification and Impurity Control Strategies

The purification of Acid Green 5(2-) is a critical post-synthesis step to ensure the final product meets the required quality standards for its applications. The process aims to remove unreacted starting materials, by-products, and other process-related impurities. Common impurities can include inorganic salts, isomers of the dye, and precursor molecules. nih.gov Effective impurity control relies on a multi-step approach combining several physical and chemical separation techniques. ich.org

Salt Precipitation Techniques

Salt precipitation, or "salting out," is a widely used method for the initial recovery and purification of water-soluble anionic dyes like Acid Green 5(2-). researchgate.net This technique manipulates the dye's solubility in an aqueous solution by adding a high concentration of an electrolyte, typically an inorganic salt like sodium chloride. google.com The increased ionic strength of the solution reduces the solvation of the dye molecules, causing them to aggregate and precipitate.

The process generally involves dissolving the crude dye mixture in water and then adding the salt until the dye precipitates. google.com The precipitated dye can then be separated from the impurity-rich mother liquor by filtration. This method is effective for separating the dye from water-soluble organic impurities and excess sulfonating agents. In some processes, specific salts can be used to target and remove particular impurities. For instance, if sulfuric acid is used during synthesis, adding a barium salt like barium chloride can precipitate manganese ions, which may have been used as an oxidizing agent. google.com

Factors influencing the efficiency of salt precipitation include the concentration of the dye solution, the type and concentration of the salt used, temperature, and pH.

Table 1: Parameters in Salt Precipitation of Triphenylmethane (B1682552) Dyes

ParameterEffect on PrecipitationTypical ConditionsReference
Salt Concentration Higher concentration decreases dye solubility, increasing yield.Sodium chloride is commonly used. google.com, researchgate.net
Temperature Lower temperatures generally favor precipitation.Often performed at or below room temperature. google.com
pH Affects the charge and solubility of the dye and impurities.Adjusted to optimize the separation. google.com
Dye Concentration Influences the saturation point and precipitation efficiency.Typically 1-10% by weight in the initial solution. google.com

Chromatographic Separation Methods

Chromatography is a powerful technique for separating closely related compounds and is employed to achieve high purity levels for Acid Green 5(2-). Both thin-layer chromatography (TLC) and column chromatography (CC) are utilized. ajol.info

Thin-Layer Chromatography (TLC): TLC is primarily used for qualitative analysis to monitor the progress of a reaction or to identify the number of components in a mixture. bnmv.ac.in A small spot of the dye solution is applied to a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a developing solvent (mobile phase). As the solvent moves up the plate, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. ttu.edu

Column Chromatography (CC): For preparative purification, column chromatography is the method of choice. A glass column is packed with a stationary phase, typically silica gel. ajol.info The crude dye is dissolved in a minimal amount of solvent and loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation into different fractions. ajol.info For anionic dyes like Acid Green 5(2-), polar stationary phases are common, with eluent systems tailored to achieve optimal separation.

Table 2: Typical Chromatographic Conditions for Dye Purification

TechniqueStationary PhaseMobile Phase (Eluent System)PurposeReference
TLC Silica Gel F254Ethyl acetate/Acetone/Diethyl etherQualitative analysis, monitoring ajol.info
CC Silica Gel (60 mesh)Ethyl acetate/Diethyl ether/AcetonePreparative purification ajol.info
HPLC Polyethylene Glycol (PEG)Water/TriethylamineHigh-purity analysis, impurity profiling nih.gov

Crystallization Techniques for Purity Enhancement

Crystallization is a crucial final step for obtaining Acid Green 5(2-) in a highly pure, stable, solid form. This technique separates the dye from residual impurities by exploiting differences in solubility. Recrystallization from a mixed solvent system is particularly effective for organic dyes. nih.gov

The process involves dissolving the partially purified dye in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. google.com This solution is then slowly cooled, which decreases the dye's solubility and causes it to crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the dye well at high temperatures but poorly at low temperatures. Mixed solvent systems, such as ethanol-water or methanol-water, allow for fine-tuning of the solvent properties to control the crystallization process. nih.gov

The rate of cooling, agitation, and the presence of seed crystals can influence the size, shape, and purity of the resulting crystals. secoya-tech.com Studies on the organic dye Acid Green 27 have shown that varying the volume ratio of alcohol to water can produce uniform crystals of different shapes, such as rods or shuttles. nih.gov After crystallization, the purified crystals are collected by filtration, washed with a cold solvent to remove any adhering mother liquor, and then dried.

Application of Green Chemistry Principles in Synthesis Design

The synthesis of dyes has traditionally involved processes that use hazardous reagents and generate significant waste. Green chemistry aims to redesign these processes to be more environmentally benign by minimizing waste, using safer chemicals, and improving energy efficiency. wikipedia.org

Development of Eco-Friendly Solvents and Reaction Media

A primary focus of green chemistry is the replacement of volatile organic compounds (VOCs) with greener alternatives. pnas.org Traditional dye synthesis often relies on organic solvents that are toxic, flammable, and harmful to the environment. aalto.fi

Eco-Friendly Solvent Alternatives:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent for many reactions. orientjchem.org

Supercritical Fluids: Supercritical carbon dioxide (scCO2) can be used as a reaction medium, offering the advantage of being easily removed from the product by depressurization. wikipedia.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs are classes of solvents with very low vapor pressures, which reduces air pollution. rsc.org DESs, in particular, are gaining attention as they are often biodegradable, have low toxicity, and can be synthesized from inexpensive, naturally sourced components. rsc.orgpan.pl They have shown promise as effective media for both the synthesis and extraction of dyes. pan.pl

Alternative Reaction Conditions:

Catalysis in Sustainable Synthesis of Acid Green 5(2-)

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical transformations. pnas.org The synthesis of triphenylmethane dyes like Acid Green 5(2-) traditionally involves an oxidation step that uses stoichiometric amounts of heavy metal oxidants like lead dioxide or manganese dioxide, which are toxic and create significant inorganic waste. sci-hub.st

Green Catalytic Approaches:

Catalytic Oxidation with Air/Oxygen: A greener approach is to use air or molecular oxygen as the ultimate oxidizing agent, with water as the only by-product. This requires a catalyst to activate the oxygen. sci-hub.st Systems using catalysts based on vanadium, molybdenum, or copper have been developed for the oxidation of the leuco base of triphenylmethane dyes. google.comgoogle.com

Biocatalysis and Biomimetic Catalysts: Enzymes and enzyme-mimicking complexes offer highly selective and efficient catalysis under mild conditions. Iron nanoparticles synthesized using fungal extracts have demonstrated the ability to decolorize triphenylmethane dyes, indicating their potential for catalytic applications in synthesis or degradation. nih.gov

Solid Acid Catalysts: Replacing hazardous liquid acids like sulfuric acid with solid acid catalysts can simplify product separation and catalyst recycling. rsc.org Studies have shown that using phosphoric acid instead of sulfuric acid can lead to comparable yields in some reactions while being a much safer and more environmentally friendly alternative. abcr-mefmo.org

Table 3: Comparison of Traditional vs. Green Catalysis in Triphenylmethane Dye Synthesis

FeatureTraditional MethodGreen Chemistry ApproachReference
Oxidizing Agent Stoichiometric MnO₂ or PbO₂Catalytic system with O₂ (air) sci-hub.st, google.com
Catalyst Not typically catalyticVanadium/Molybdenum oxides, Copper salts, Iron nanoparticles google.com, google.com, nih.gov
Acid Concentrated H₂SO₄Phosphoric acid, solid acid catalysts abcr-mefmo.org, rsc.org
By-products Heavy metal salts, significant wastePrimarily water sci-hub.st
Efficiency Lower atom economy, high E-factorHigher atom economy, lower E-factor pnas.org

Process Intensification through Microwave Irradiation

Process intensification in chemical manufacturing aims to develop smaller, cleaner, and more energy-efficient technologies. In the synthesis of triphenylmethane dyes, such as Acid Green 5(2-), the application of microwave irradiation represents a significant leap forward in process intensification, aligning with the principles of green chemistry. researchgate.net This non-conventional energy source offers substantial advantages over traditional heating methods by enabling rapid, uniform, and selective heating of reactants. frontiersin.orgmdpi.com

Research into the synthesis of triphenylmethane derivatives, the class of compounds to which Acid Green 5(2-) belongs, has demonstrated the profound impact of microwave-assisted techniques. rasayanjournal.co.inresearchgate.net Conventional synthesis protocols for these dyes are often characterized by long reaction times, high energy consumption, and the use of hazardous solvents. rasayanjournal.co.in For instance, traditional condensation reactions to form the dye's core structure can require continuous heating for as long as 24 hours, with temperatures gradually increasing from 60°C to 140°C. rasayanjournal.co.in This approach is not only time-consuming and energy-intensive but also necessitates a complex setup for synthesis and purification. rasayanjournal.co.in

In contrast, microwave-induced synthesis offers a dramatically more efficient and environmentally benign alternative. benthamscience.comsphinxsai.com Studies have successfully demonstrated a one-pot, solvent-free synthesis of triphenylmethane dyes using a domestic microwave oven. rasayanjournal.co.inresearchgate.net This method involves the condensation of an appropriate aldehyde and amine, followed by oxidation of the resulting leuco base. rasayanjournal.co.in The entire process can be completed in a fraction of the time required by conventional methods, showcasing a key achievement in process intensification. frontiersin.orgsphinxsai.com

The primary benefits observed in the microwave-assisted synthesis of these dyes include a drastic reduction in reaction time, the elimination of organic solvents, and simplified operational procedures. rasayanjournal.co.inresearchgate.net These improvements lead to lower energy consumption, reduced waste generation, and potentially higher purity of the final product, which simplifies downstream processing. researchgate.netmdpi.com

Research Findings:

Detailed research on the synthesis of triphenylmethane dyes highlights the transformative potential of microwave irradiation. A key study reported the successful synthesis of several triphenylmethane derivatives under solvent-free microwave conditions. The traditional method required 24 hours of continuous heating, whereas the microwave-assisted approach was completed in a significantly shorter timeframe, demonstrating a remarkable acceleration of the reaction rate. rasayanjournal.co.in This solvent-free approach not only addresses environmental concerns associated with volatile organic compounds but also simplifies the work-up procedure. researchgate.netrasayanjournal.co.in

While specific yield comparisons for Acid Green 5(2-) are not extensively detailed in the cited literature, the general findings for its parent class of dyes are compelling. The efficiency of microwave-assisted synthesis is further substantiated by comparative studies on other organic molecules, which consistently report substantial improvements in both reaction time and product yield.

The following tables present a comparison based on available research for triphenylmethane dyes and typical results from other relevant microwave-assisted organic syntheses.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triphenylmethane Dyes

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time Several hours to 24 hours A few minutes frontiersin.orgrasayanjournal.co.in
Solvent Use High-boiling point polar solvents (e.g., DMSO, DMF) or Toluene Solvent-free (dried media) researchgate.netrasayanjournal.co.in
Energy Input Prolonged, gradual heating (60°C to 140°C) Short bursts of microwave irradiation mdpi.comrasayanjournal.co.in
Apparatus Large set of glassware for synthesis and purification Single pot (e.g., domestic microwave oven) rasayanjournal.co.in

| Process Complexity | Tedious, multi-step, continuous monitoring | Simplified, one-pot synthesis | rasayanjournal.co.inbenthamscience.com |

Table 2: Illustrative Research Findings on Microwave-Assisted Synthesis Yield and Time Improvement

Compound Type Method Reaction Time Yield (%) Reference
Heterocyclic Amides Conventional 13 hours 72% researchgate.net
Microwave 9 - 42 minutes 87% researchgate.net
Tri-substituted Imidazoles Conventional Longer time Lower yield benthamscience.com
Microwave Minimal time Greater yield benthamscience.com
Benzotriazole Derivatives Conventional (Reflux) 3 - 6 hours 23% nih.gov
Microwave 3 - 6.5 minutes 42% nih.gov
4,6-Diarylpyrimidines Conventional 24 hours 94% javeriana.edu.co

These findings collectively underscore that process intensification through microwave irradiation is a highly effective strategy for the synthesis of complex organic molecules like Acid Green 5(2-). The technology facilitates a shift towards greener, faster, and more economical chemical production. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Acid Green 5 2

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule and understanding its fundamental structure. nih.govfrontiersin.org These techniques measure the distinct vibrational frequencies of chemical bonds, which are unique to the molecule's composition and geometry. bruker.commdpi.com

FTIR spectroscopy provides valuable information on the functional groups present in the Acid Green 5(2-) molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify key structural components. rockymountainlabs.com For triarylmethane dyes like Acid Green 5, the FTIR spectrum is characterized by several key absorption bands. A prominent peak observed around 1578 cm⁻¹ is attributed to the C=C stretching vibration of the para-disubstituted aromatic ring, a core feature of the triarylmethane structure. researchgate.net Other significant bands correspond to the vibrations of the sulfonate groups and the various C-H and C-N bonds within the molecule.

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule by analyzing inelastically scattered light. bruker.comosti.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for elucidating the core carbon skeleton of dyes like Acid Green 5. wvu.edu The Raman spectrum of Acid Green 5 shows characteristic bands that help to distinguish it from other triarylmethane dyes. researchgate.net Discriminating bands in the 1100-1200 cm⁻¹, 1340-1360 cm⁻¹, and near 1600 cm⁻¹ regions are particularly useful for identifying the di-amino triarylmethane structure of Acid Green 5. researchgate.net

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions, providing dynamic information about transient intermediates and reaction pathways. nih.govfrontiersin.org Techniques such as Attenuated Total Reflection (ATR)-FTIR can be employed to follow the progress of a reaction involving Acid Green 5(2-) without the need for sample extraction. spectroscopyonline.com

For instance, during a degradation process (e.g., photocatalytic or oxidative), in-situ spectroscopy could be used to monitor the disappearance of characteristic peaks of the parent dye and the emergence of new peaks corresponding to degradation byproducts. The cleavage of the central carbon-phenyl bond or the breakdown of the aromatic rings would lead to a decrease in the intensity of the triarylmethane-related bands (e.g., ~1578 cm⁻¹ in FTIR). researchgate.net Similarly, in-situ Raman spectroscopy can track changes in the molecular structure during a reaction, such as a shift in peak positions or intensities, which can indicate bond strain, charge accumulation, or phase evolution of a catalyst involved in the dye's transformation. acs.org This provides crucial mechanistic data that is unattainable through conventional, offline analysis.

Electronic Spectroscopy for Chromophore Analysis and Kinetic Studies

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. It is particularly useful for analyzing colored compounds like Acid Green 5(2-), as the color is a direct result of the absorption of light in the visible region of the electromagnetic spectrum. msu.edu

The vibrant green color of Acid Green 5(2-) is due to its extended system of conjugated pi (π) bonds, which constitutes the chromophore. This system absorbs light strongly in the red region of the visible spectrum, causing the complementary green color to be perceived. msu.edu The UV-Vis spectrum of Acid Green 5(2-) in an aqueous solution shows a characteristic major absorption maximum (λmax).

UV-Vis spectroscopy is an essential tool for studying the kinetics of dye degradation. researchgate.net By monitoring the change in absorbance at the dye's λmax (~630 nm) over time, the rate of degradation can be quantified. researchgate.net As the conjugated chromophore of Acid Green 5(2-) is broken down during a degradation process, its ability to absorb light at this wavelength diminishes, leading to a decrease in the peak's intensity.

This data can be used to determine key kinetic parameters, such as the reaction rate constant (k) and the half-life of the reaction, by fitting the experimental data to kinetic models (e.g., pseudo-first-order kinetics). iwaponline.comemerald.com Furthermore, the appearance of new absorption bands at different wavelengths during the process can indicate the formation of intermediate degradation products. nih.gov This provides insight into the degradation pathway, revealing whether the process involves simple decolorization or mineralization into smaller, non-absorbing species.

Mass Spectrometry for Molecular Identification and Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the precise identification of molecules and for shedding light on the transformation pathways of compounds like Acid Green 5(2-).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a compound with a high degree of confidence. thermofisher.com Techniques such as Orbitrap and Fourier Transform Mass Spectrometry (FTMS) can achieve sub-ppm mass accuracy, significantly reducing the number of possible chemical formulas for an unknown ion. thermofisher.combradford.ac.ukrsc.org For Acid Green 5(2-), with a molecular formula of C₃₇H₃₄N₂Na₂O₉S₃ and a molar mass of 792.86 g/mol , HRMS can confirm its identity by matching the experimentally measured mass to the theoretical mass with very low error. vwr.com This level of accuracy is vital for distinguishing between compounds with similar nominal masses, a common challenge in the analysis of complex samples. thermofisher.com The use of internal calibrants is often employed to further enhance mass accuracy, especially for instruments other than FTMS. rsc.org

Table 1: Molecular Information for Acid Green 5(2-)

PropertyValueReference
Synonyms Light Green SF Yellowish, C.I. 42095, Acid Green 5 wikipedia.orgnih.gov
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃ vwr.com
Molar Mass 792.86 g/mol vwr.com
PubChem CID 21223 nih.gov

This table provides key molecular information for the compound Acid Green 5(2-).

The degradation of dyes like Acid Green 5(2-) can occur through various processes, including photocatalysis and electrochemical degradation. researchgate.netresearchgate.net Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful method for identifying the resulting degradation products. nih.govresearchgate.netscirp.org By analyzing the mass-to-charge ratio (m/z) of the intermediates formed during degradation, researchers can propose fragmentation pathways. For instance, in studies of other complex organic molecules, HRMS has been used to identify rearranged monomers, dimers, and other species formed under acidic or oxidative stress. nih.govresearchgate.netsrce.hr The photocatalytic degradation of similar dyes often involves the breaking of conjugated structures and the opening of aromatic rings, leading to the formation of smaller molecules like benzene (B151609) sulphonic acid, aniline (B41778), and eventually, complete mineralization to CO₂ and H₂O. mdpi.commatec-conferences.orgrsc.org Careful examination of the accurate mass, isotope patterns, and product ion spectra from tandem mass spectrometry (MS/MS) allows for the structural elucidation of these transient species. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Analyzing mixtures containing Acid Green 5(2-) and its potential degradation products can be challenging due to overlapping signals in standard 1D NMR spectra. nih.gov Advanced NMR techniques are employed to overcome this complexity. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), help to establish correlations between protons and carbons, aiding in the assignment of complex spectra. creative-biostructure.com For separating the signals of different components in a mixture without physical separation, Diffusion-Ordered Spectroscopy (DOSY) is a powerful tool. nih.govhuji.ac.il DOSY separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. huji.ac.il This allows for the generation of individual spectra for each component in the mixture, a technique sometimes referred to as "NMR chromatography". huji.ac.il Hyphenated techniques like LC-NMR, which combine the separation power of liquid chromatography with the structural information from NMR, are also highly effective for analyzing complex mixtures. creative-biostructure.com

Electrochemical Characterization Techniques

Electrochemical methods are used to investigate the redox properties of Acid Green 5(2-) and to study its electrochemical degradation. Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical behavior of a substance. mdpi.comasdlib.org In a CV experiment, the potential applied to a working electrode is scanned linearly, and the resulting current is measured. asdlib.org This provides information about the oxidation and reduction potentials of the analyte. Studies on similar acid dyes have used CV to understand their electrochemical oxidation processes. electrochemsci.org For instance, the electrochemical degradation of Acid Green dyes has been investigated using various electrode materials, such as lead oxide coated titanium and mixed metal oxides like Ti/RuO₂IrO₂TiO₂. researchgate.netpsu.edu The efficiency of the electrochemical treatment can be assessed by monitoring the decrease in color intensity and the reduction in Chemical Oxygen Demand (COD). researchgate.netpsu.edu The peak currents and potentials observed in cyclic voltammograms can be influenced by factors such as scan rate, dye concentration, and the presence of supporting electrolytes. mdpi.comabechem.com

Cyclic Voltammetry for Redox Behavior and Electron Transfer Kinetics

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of chemical species. In the context of Acid Green 5(2-), CV provides critical insights into its oxidation and reduction behavior at an electrode surface. The experiment involves linearly scanning the potential of a working electrode in a solution containing the dye and measuring the resulting current. sci-hub.se

The resulting voltammogram for Acid Green 5(2-) would be expected to show characteristic anodic (oxidation) and cathodic (reduction) peaks corresponding to the electron transfer processes involving the dye's electroactive functional groups. The triphenylmethane (B1682552) structure, with its extended π-conjugated system, is the primary site of redox activity.

Key parameters derived from the CV analysis include:

Peak Potentials (Epa and Epc): The potentials at which the anodic and cathodic peak currents occur. The formal reduction potential, a good approximation of the standard potential, can be estimated from the midpoint of these peak potentials. sci-hub.se

Peak Currents (ipa and ipc): The magnitude of these currents is proportional to the concentration of the dye.

Peak Separation (ΔEp = Epa - Epc): For a reversible, one-electron process, the theoretical peak separation is approximately 58/n mV at 25°C (where n is the number of electrons transferred). sci-hub.se Deviations from this value indicate quasi-reversible or irreversible electron transfer kinetics.

Scan Rate Dependence: Studying the relationship between peak currents and the scan rate helps determine whether the redox process is diffusion-controlled or adsorption-controlled. abechem.com

For instance, in a study of the similar dye Fast Green FCF, cyclic voltammetry was used to investigate its electrochemical oxidation at a glassy carbon electrode. researchgate.net A similar approach for Acid Green 5(2-) would elucidate its electron transfer mechanisms, stability of redox products, and kinetic parameters.

Table 1: Hypothetical Cyclic Voltammetry Data for Acid Green 5(2-) in a 0.1 M Phosphate Buffer (pH 7.0)
ParameterDescriptionExpected Value/Observation
Anodic Peak Potential (Epa)Potential of oxidation peak.Dependent on electrode material and pH.
Cathodic Peak Potential (Epc)Potential of reduction peak (on reverse scan).Dependent on reversibility of the oxidation.
Peak Separation (ΔEp)Difference between Epa and Epc.> 59 mV, suggesting a quasi-reversible or irreversible process.
Peak Current Ratio (ipa/ipc)Ratio of anodic to cathodic peak currents.A ratio not equal to 1 may indicate coupled chemical reactions following electron transfer. sci-hub.se

Differential Pulse Voltammetry for Enhanced Sensitivity

Differential Pulse Voltammetry (DPV) is an electroanalytical technique renowned for its high sensitivity and excellent resolution compared to CV. biologic.net DPV is particularly well-suited for determining trace quantities of electroactive substances like Acid Green 5(2-). The technique involves applying small potential pulses of constant amplitude onto a linearly increasing potential ramp. The current is measured twice: just before the pulse and at the end of the pulse. The difference in these currents is plotted against the base potential. biologic.net

This method effectively minimizes the contribution of non-faradaic (capacitive) current, which enhances the signal-to-noise ratio and lowers the detection limits. libretexts.org For Acid Green 5(2-), DPV can be developed into a highly sensitive method for its quantification in various samples. Research on the related dye Fast Green FCF demonstrated a linear response range from 30 μM to 0.2 mM with a detection limit of 0.8 μM using DPV. researchgate.net A similar performance would be anticipated for Acid Green 5(2-), making DPV a valuable tool for environmental monitoring. The enhanced sensitivity allows for the detection of the dye at concentrations relevant to water quality standards. researchgate.netnih.gov

Table 2: Projected Performance Characteristics of a DPV Method for Acid Green 5(2-) Quantification
ParameterDescriptionProjected Value
TechniqueVoltammetric MethodDifferential Pulse Voltammetry (DPV)
Working ElectrodeMaterial used for analysis.Glassy Carbon Electrode (GCE)
Linear RangeConcentration range where current is proportional to concentration.~10⁻⁷ to 10⁻⁴ M
Limit of Detection (LOD)Lowest concentration that can be reliably detected.~10⁻⁷ M (sub-micromolar)

Electrode-Dye Interaction Studies

Understanding the interaction between Acid Green 5(2-) and electrode surfaces is fundamental for developing effective electrochemical sensors and for studying its adsorption phenomena. When an electrode is placed in an electrolyte solution containing the dye, an electrical double layer forms at the interface. louisville.edu The adsorption of dye molecules onto the electrode surface can significantly alter the properties of this interface.

Electrochemical techniques such as CV and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for probing these interactions.

Cyclic Voltammetry: Changes in the shape, position, and intensity of the voltammetric peaks of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) in the presence of Acid Green 5(2-) can indicate that the dye is blocking active sites on the electrode surface. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to alternating current over a range of frequencies. The resulting data can be modeled with an equivalent circuit to quantify parameters like charge transfer resistance (Rct). An increase in Rct upon introduction of the dye suggests that the adsorbed dye layer is impeding the electron transfer process at the electrode surface.

These studies provide insights into the nature of the adsorption (physisorption vs. chemisorption) and the orientation of the dye molecules on the surface.

Surface and Morphological Characterization in Adsorption/Catalysis Research

In environmental remediation research, Acid Green 5(2-) is often used as a model pollutant to test the efficacy of new adsorbent materials or photocatalysts. Characterizing the surface and morphology of these materials before and after interaction with the dye is crucial for understanding the underlying mechanisms of removal.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography of a material at high magnification. carleton.edunanoscience.com In the context of Acid Green 5(2-) adsorption studies, SEM is used to examine the surface of an adsorbent (e.g., activated carbon, clay, biochar, or nanomaterials) before and after the dye uptake process. ijcce.ac.irresearchgate.net

SEM images can provide direct, visual evidence of adsorption. For example, a material with a smooth, porous surface might appear rougher or show that its pores have been filled or covered after being exposed to a solution of Acid Green 5(2-). researchgate.net This qualitative analysis helps confirm that the dye has been successfully transferred from the aqueous phase to the surface of the adsorbent material. Comparing the morphology of the pristine adsorbent with the dye-laden adsorbent reveals how the dye molecules are distributed on the surface. researchgate.net

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

The Brunauer-Emmett-Teller (BET) method is the standard technique for measuring the specific surface area, pore volume, and pore size distribution of porous materials. wikipedia.orglibretexts.org The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures (77 K). wikipedia.org

In adsorption research, a high specific surface area is often a primary requirement for an effective adsorbent. BET analysis is used to quantify this critical parameter. By comparing the BET surface area of an adsorbent before and after the adsorption of Acid Green 5(2-), researchers can gain valuable insights. A significant decrease in surface area and pore volume after dye adsorption indicates that the dye molecules have occupied the active sites and pores on the adsorbent's surface. tandfonline.com This data is vital for validating the effectiveness of the material and understanding the adsorption mechanism (e.g., monolayer vs. multilayer coverage, pore-filling). acs.org

Table 3: Representative BET Analysis Data for an Adsorbent Before and After Acid Green 5(2-) Adsorption
MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Pristine Adsorbent150.50.256.6
Adsorbent after Dye Adsorption45.20.087.1*

*The apparent increase in average pore diameter can sometimes be observed if smaller pores are preferentially blocked by dye molecules, shifting the average to the remaining larger pores.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of elements within the top 5-10 nm of a material's surface. thermofisher.comwikipedia.orgrms-foundation.ch

In studies involving the adsorption or catalytic degradation of Acid Green 5(2-), XPS is used to confirm the presence of the dye on the material's surface. The molecular formula of Acid Green 5(2-) (C₃₇H₃₄N₂Na₂O₉S₃) shows it contains nitrogen and sulfur atoms, which are typically absent in many common adsorbents like simple clays (B1170129) or carbons. nih.gov The detection of N 1s and S 2p signals in the XPS spectrum of an adsorbent after exposure to the dye is unequivocal proof of successful adsorption. recercat.catresearchgate.net

Furthermore, high-resolution XPS scans of individual elements (C 1s, O 1s, N 1s, S 2p) can reveal changes in chemical bonding environments. This can provide clues about the interaction mechanism between the dye's functional groups (e.g., sulfonate groups -SO₃⁻) and the adsorbent surface. rsc.org

Table 4: Expected Elemental Surface Composition (Atomic %) from XPS Survey Scans
ElementPristine Adsorbent (e.g., Activated Carbon)Adsorbent after Dye AdsorptionComment
C 1s~90%~75%Decrease in relative carbon content from the adsorbent due to surface coverage by the dye.
O 1s~10%~18%Increase due to oxygen in the dye's sulfonate and other groups.
N 1s0%~3%Signature peak confirming the presence of the nitrogen-containing dye.
S 2p0%~4%Signature peak from the dye's three sulfonate groups, confirming adsorption.

Environmental Fate and Transport Dynamics of Acid Green 5 2

Aquatic Environmental Behavior

Water Column Persistence and Hydrophilicity

Acid Green 5(2-), a triarylmethane dye, is characterized by its high water solubility. nih.govfishersci.com This property is a key determinant of its behavior in aquatic environments. Substances with high water solubility, like Acid Green 5(2-), are expected to remain predominantly in the water column. nih.govnih.gov Their hydrophilic nature means they have a strong affinity for water molecules and are less likely to adsorb to suspended solids and sediment. nih.govnih.gov

The persistence of a chemical in the water column is also influenced by its degradation rate. While specific degradation studies on Acid Green 5(2-) are limited, information on similar acid dyes suggests that they may be partially biodegradable. For instance, D&C Green No. 5, another acid dye, showed less than 25% elimination in 3 hours and under 70% elimination over 42 days in an activated sludge test, indicating a degree of resistance to biodegradation. nih.gov The chemical structure of Acid Green 5(2-), with its multiple sulfonate groups, contributes to its high water solubility and is a factor in its environmental persistence.

Volatilization Potential from Aqueous Systems

Table 1: Physicochemical Properties Influencing Aquatic Behavior of Acid Green 5(2-)

PropertyValueImplication for Aquatic Behavior
Water SolubilityHigh (>100 g/L for similar acid dyes) nih.govnih.govRemains in the water column. nih.govnih.gov
Henry's Law Constant1.4 x 10⁻³⁶ atm-cu m/mole (estimated) nih.govNot expected to volatilize from water. nih.gov
Vapor Pressure2.97 x 10⁻⁴² mm Hg at 25°C (estimated) nih.govWill exist in the particulate phase if released to air. nih.gov
Log Kₒw0.82 (estimated) nih.govLow potential for bioconcentration in aquatic organisms. nih.gov
Bioconcentration Factor (BCF)3 (estimated) nih.govLow potential for bioconcentration in aquatic organisms. nih.gov

Partitioning in Soil and Sediment Compartments

Affinity for Organic Matter and Electrostatic Interactions with Solids

The interaction of Acid Green 5(2-) with soil and sediment is largely governed by its low affinity for organic matter. nih.govnih.gov Acid dyes, in general, exhibit very low octanol-water partition coefficients (log Kₒw), which indicates a preference for the aqueous phase over organic phases. nih.govnih.gov The estimated log Kₒw for Acid Green 5(2-) is 0.82. nih.gov This low lipophilicity suggests that it will not significantly bind to the organic fraction of soils and sediments. nih.govnih.gov

However, as an anionic dye with sulfonate groups, Acid Green 5(2-) can participate in electrostatic interactions with solid particles in soil and sediment. canada.ca The extent of this interaction is influenced by the pH of the surrounding environment and the surface charge of the soil or sediment particles. In acidic soils, where mineral surfaces may have a more positive charge, some level of adsorption through electrostatic attraction is possible. gcmonline.com Conversely, in neutral to alkaline soils, repulsion between the negatively charged dye and negatively charged soil colloids would limit adsorption.

Leaching Potential in Soil Systems

The combination of high water solubility and low affinity for organic matter gives Acid Green 5(2-) a high potential for leaching in soil systems. nih.govnih.gov Because it does not strongly adsorb to soil particles, it is likely to be mobile in the soil environment and can be transported with percolating water. fishersci.com This mobility raises concerns about its potential to move through the soil profile and reach groundwater.

The leaching potential is also influenced by soil type. In soils with low organic matter and clay content, the movement of Acid Green 5(2-) would be more pronounced. scielo.br Conversely, in soils with higher clay content, some retardation of its movement might occur due to potential electrostatic interactions, although this is not expected to be a dominant process. scielo.br

Table 2: Factors Influencing the Partitioning and Leaching of Acid Green 5(2-) in Soil

FactorCharacteristic of Acid Green 5(2-)Implication for Soil Behavior
Affinity for Organic Matter Low (Estimated log Kₒw of 0.82) nih.govDoes not readily bind to soil organic matter. nih.govnih.gov
Electrostatic Interactions Anionic dye (contains sulfonate groups) nih.govPotential for limited adsorption to positively charged soil particles in acidic conditions. gcmonline.com
Water Solubility High nih.govfishersci.comHigh mobility in soil pore water. fishersci.com
Leaching Potential High nih.govnih.govLikely to be transported through the soil profile with water flow. fishersci.com

Degradation and Environmental Remediation Methodologies for Acid Green 5 2

Photocatalytic Degradation Processes

Photocatalysis is an advanced oxidation process that employs a semiconductor material, the photocatalyst, which upon absorption of light energy, generates reactive species capable of degrading organic pollutants. mdpi.com This process is considered a green technique as it can lead to the complete mineralization of organic dyes into carbon dioxide, water, and mineral acids. mdpi.com The effectiveness of photocatalysis for the degradation of Acid Green 5(2-) has been demonstrated using various semiconductor systems, particularly those based on titanium dioxide (TiO2) and zinc oxide (ZnO). iwra.orgmdpi.com

Fundamental Mechanisms of Photocatalysis

The underlying principle of photocatalytic degradation involves the activation of a semiconductor catalyst by photons of sufficient energy. mdpi.com When a semiconductor like TiO2 is irradiated with light energy greater than or equal to its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. mdpi.com These photogenerated electron-hole pairs are the primary drivers of the subsequent redox reactions that lead to dye degradation.

The highly reactive electron-hole pairs migrate to the surface of the catalyst and initiate a series of reactions with adsorbed water and oxygen molecules to produce various reactive oxygen species (ROS). These ROS are powerful, non-selective oxidizing agents that attack the dye molecules. wikipedia.orgmdpi.com

The primary mechanisms for ROS generation are as follows:

The positive holes (h⁺) in the valence band are powerful oxidants and can directly oxidize the adsorbed Acid Green 5(2-) molecules.

More commonly, these holes react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). iwra.orgmdpi.com

Meanwhile, the electrons (e⁻) in the conduction band can be trapped by molecular oxygen (O₂) adsorbed on the surface, reducing it to form superoxide (B77818) radical anions (•O₂⁻). mdpi.com These superoxide radicals can further react to produce other ROS, including hydroxyl radicals, which are instrumental in the degradation process.

These generated radicals, particularly the hydroxyl radical, are extremely effective in breaking down the complex chromophoric structure of Acid Green 5(2-), leading to its decolorization and eventual mineralization. iwra.orgmdpi.com

Strategies to enhance charge separation and minimize recombination include:

Creating defects in the crystal structure: Crystal defects can act as trapping sites for either electrons or holes, spatially separating them and prolonging their lifetime.

Modifying the catalyst's morphology and surface area: Nanomaterials with high surface areas provide more active sites for reactions and can facilitate more efficient charge transfer to adsorbed species. nih.gov

Doping with other elements or coupling with other materials: Introducing dopants or creating composite materials can create energy level gradients that promote the separation of electrons and holes.

The kinetics of the degradation process are often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the dye onto the catalyst surface and the subsequent surface reaction. nih.govmdpi.com The rate of degradation is influenced by factors such as the initial dye concentration, catalyst loading, pH, and light intensity, all of which affect the generation and recombination of electron-hole pairs. iwra.orgtandfonline.com

Catalyst System Development and Optimization

Research into the photocatalytic degradation of Acid Green 5(2-) has focused on developing and optimizing catalyst systems to improve efficiency, durability, and cost-effectiveness. The primary areas of investigation include the use of titanium dioxide in various forms and the enhancement of catalytic activity through modification with noble metals or combination with other advanced materials like Metal-Organic Frameworks.

Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. iwra.orgresearchgate.net The commercially available Degussa P-25, a mix of anatase and rutile crystalline phases (approximately 80/20), is often used as a benchmark in degradation studies of dyes like Acid Green 5(2-). iwra.orgnih.gov

Studies on the TiO₂/UV degradation of Acid Blue 9 have shown that the process can achieve complete degradation of the dye. iwra.org The reaction kinetics are significantly influenced by the initial concentrations of both the dye and the catalyst. An increase in the initial dye concentration can lead to a decrease in the degradation rate, as the dye molecules absorb a significant fraction of the UV light, reducing the number of photons reaching the catalyst surface. iwra.org Conversely, increasing the catalyst concentration generally enhances the reaction rate up to an optimal point, beyond which light scattering and particle agglomeration can reduce efficiency. iwra.orgtandfonline.com

The table below summarizes the effect of catalyst and initial dye concentration on the degradation of Acid Blue 9 using TiO₂ P-25 under UV irradiation.

Initial Dye Concentration (mg L⁻¹)Catalyst (TiO₂) Concentration (mg L⁻¹)Rate Constant (k, h⁻¹)Degradation Time (hours)
201501.892.5
401501.084.0
601500.686.0
403001.692.5
404502.542.0
406002.811.5

Data adapted from a kinetic study on Acid Blue 9 degradation. iwra.org

The use of nanosized TiO₂, such as Degussa P-25, is particularly effective due to its high surface area and crystallinity, which enhances its photoactivity compared to bulk rutile TiO₂. nih.govresearchgate.net Research on the degradation of Erioglaucine found that complete removal could be achieved in 25 minutes under optimized conditions with TiO₂ P-25 nanoparticles. tandfonline.com

To overcome the limitations of pure TiO₂, such as its wide bandgap and the rapid recombination of electron-hole pairs, modifications like noble metal doping have been explored. mdpi.comresearchgate.net Doping TiO₂ with noble metals such as platinum (Pt), gold (Au), or silver (Ag) can enhance photocatalytic activity. mdpi.com These metal nanoparticles can act as electron sinks, trapping the photogenerated electrons from the TiO₂ conduction band. This process promotes charge separation, reduces electron-hole recombination, and makes more holes available for generating hydroxyl radicals. acs.org

A study on the photocatalytic degradation of Acid Blue 9 using Pt-loaded TiO₂ (P25) demonstrated a significant increase in activity at low Pt loadings (e.g., 0.34 wt %). acs.org However, higher loadings of the noble metal can become counterproductive by covering the active sites of the TiO₂ surface and acting as recombination centers themselves. acs.org

The table below illustrates the effect of Platinum loading on the degradation rate of Acid Blue 9.

CatalystApparent Rate Constant (k_app, 10⁻³ min⁻¹)
P25 (Pure TiO₂)14.0
0.34 wt % Pt/P2525.0
0.9 wt % Pt/P2518.0
1.8 wt % Pt/P2510.0
3.5 wt % Pt/P255.0

Data adapted from a study on the role of Pt clusters on TiO₂ for Acid Blue 9 degradation. acs.org

Advanced Semiconductor Photocatalysts (e.g., Aluminum Nanoferrites)

The application of advanced semiconductor photocatalysts is a promising approach for the degradation of persistent organic dyes. While materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied for the degradation of Acid Green 5, research into the specific use of aluminum nanoferrites for this particular dye is limited in available literature. However, the efficacy of aluminum nanoferrites in degrading other acidic dyes, such as Acid Green 25, has been demonstrated, suggesting their potential for remediating water contaminated with similar compounds.

Spinel ferrite (B1171679) nanoparticles, including aluminum-doped variants, are noted for their stability, high catalytic activity, and small bandgap, which allows for activation by visible light. These properties make them cost-effective and eco-friendly options for wastewater treatment. For instance, aluminum-doped cobalt ferrite has shown high efficiency in the photocatalytic degradation of methylene (B1212753) blue, another common dye pollutant. The mechanism of action for these ferrites involves the generation of highly reactive oxygen species upon illumination, which then attack and break down the complex structure of the dye molecules.

Kinetic and Thermodynamic Investigations of Photocatalytic Reactions

Kinetic and thermodynamic studies are crucial for understanding the rate and feasibility of the photocatalytic degradation of Acid Green 5. Research has shown that the decolorization process of this dye, particularly using TiO₂ as a photocatalyst, follows pseudo-first-order kinetics. nih.govresearchgate.net

The activation energy (Ea) for the decolorization reaction provides insight into the energy barrier that must be overcome. For the photocatalytic degradation of Acid Green 5 using commercial bulk TiO₂, the activation energy has been determined to be 48.676 kJ mol⁻¹. When using commercial nano TiO₂, the activation energy is lower, at 37.032 kJ mol⁻¹, indicating a more favorable reaction pathway with the nano-catalyst. nih.govresearchgate.net

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) further elucidate the nature of the reaction.

Thermodynamic Parameters for Photocatalytic Degradation of Acid Green 5

CatalystActivation Energy (Ea) (kJ mol⁻¹)Enthalpy of Activation (ΔH‡) (kJ mol⁻¹)Entropy of Activation (ΔS‡) (kJ mol⁻¹ K⁻¹)Gibbs Free Energy of Activation (ΔG‡) (kJ mol⁻¹)
Commercial Bulk TiO₂48.67646.292-0.10778.847
Commercial Nano TiO₂37.03234.667-0.15280.664

Data sourced from studies on the photocatalytic degradation of Light Green SF Yellowish. nih.govresearchgate.net

The positive values for both the activation energy and enthalpy of activation indicate that the photocatalytic degradation of Acid Green 5 is an endothermic process, meaning it requires an input of energy to proceed. nih.govresearchgate.net The positive Gibbs free energy of activation suggests that the reaction is non-spontaneous at standard conditions and requires external energy, in this case from a light source, to drive the degradation. nih.govresearchgate.net The negative entropy values suggest a decrease in randomness at the transition state of the reaction. researchgate.net

Influence of Operational Parameters on Degradation Efficiency

The efficiency of the photocatalytic degradation of Acid Green 5 is significantly influenced by several operational parameters.

The pH of the aqueous solution plays a critical role in the degradation process. Studies have identified an optimal pH of 7.3 for the efficient decolorization of Acid Green 5 using TiO₂. researchgate.net At this neutral pH, the surface charge of the photocatalyst and the ionization state of the dye molecule are optimized for adsorption and subsequent degradation.

Temperature also affects the reaction rate. An increase in temperature generally leads to a higher rate of degradation, which is consistent with the endothermic nature of the reaction as indicated by thermodynamic studies. researchgate.net The reaction rate increases as the temperature rises from 278.15 K to 293.15 K. researchgate.net

While specific studies detailing the systematic variation of light intensity and wavelength for Acid Green 5 degradation are limited, general principles of photocatalysis apply. The rate of photocatalytic degradation is typically dependent on the light intensity. An increase in light intensity generally enhances the degradation rate because it increases the number of photons available to excite the semiconductor catalyst, thereby generating more electron-hole pairs and, consequently, more reactive oxygen species. However, this effect is not limitless; at very high intensities, the reaction rate may level off as the catalyst surface becomes saturated with photons or as the recombination of electron-hole pairs becomes a limiting factor. The specific light intensity used in key studies on Acid Green 5 was 1.409 × 10⁻⁷ Einstein s⁻¹ under UV-A light. researchgate.net

The irradiation wavelength is another critical parameter. For photocatalysis to occur, the energy of the incident photons must be equal to or greater than the bandgap energy of the semiconductor catalyst. For TiO₂ (anatase), which has a bandgap of approximately 3.2 eV, this corresponds to UV light with a wavelength of less than 387 nm.

The concentration of both the photocatalyst and the dye itself are key factors in optimizing the degradation process.

Catalyst Loading: The amount of catalyst used affects the number of active sites available for the reaction. For the degradation of Acid Green 5, the optimal dosage was found to be 1.75 g/L (175 mg/100 mL) for commercial bulk TiO₂ and 2.0 g/L (0.2 g/100 mL) for commercial nano TiO₂. nih.govresearchgate.net Increasing the catalyst loading beyond these optimal points can lead to a decrease in degradation efficiency due to light scattering and the agglomeration of catalyst particles, which reduces the surface area available for light absorption and dye adsorption. nih.gov

Dye Concentration: The initial concentration of Acid Green 5 has an inverse relationship with the degradation rate. As the initial dye concentration increases, the rate of decolorization decreases. nih.gov This is attributed to the fact that at higher concentrations, more dye molecules are adsorbed onto the surface of the catalyst, which can inhibit the penetration of light to the catalyst surface. nih.gov This "screening effect" reduces the number of photons reaching the active sites, thereby lowering the generation of hydroxyl radicals and slowing down the degradation process. nih.gov

Effect of Initial Dye Concentration on Pseudo-First-Order Rate Constant (k)

Initial Dye Concentration (ppm)Rate Constant (k) with Bulk TiO₂ (min⁻¹)Rate Constant (k) with Nano TiO₂ (min⁻¹)
150.08040.0803
200.05990.0634
300.05940.0403
400.04020.0212
500.0374-

Data adapted from Eesa, M.T., et al. (2016). nih.gov

Identification and Characterization of Photocatalytic Degradation Products

The identification and characterization of intermediate and final products of photocatalytic degradation are essential for assessing the detoxification of the dye solution. For Acid Green 5, a triphenylmethane (B1682552) dye, the degradation process is expected to proceed through the attack of highly reactive species, such as hydroxyl radicals (•OH), on the dye's chromophoric structure.

Cleavage of the Chromophore: The initial attack by hydroxyl radicals typically targets the central carbon atom and the conjugated system responsible for the dye's color, leading to decolorization.

N-de-ethylation: The ethyl groups attached to the nitrogen atoms are sequentially removed.

Aromatic Ring Opening: The benzene (B151609) rings in the dye structure are subsequently opened through further oxidation.

Mineralization: The ultimate goal of photocatalysis is the complete mineralization of the organic dye into simple, non-toxic inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

Further research employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) would be necessary to isolate and identify the specific intermediate products formed during the photocatalytic degradation of Acid Green 5(2-).

Adsorption-Based Removal Strategies

Adsorption Isotherms and Kinetic Modeling

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The kinetics of adsorption, which describe the rate of solute uptake by an adsorbent, are crucial for understanding the efficiency and mechanism of the adsorption process. Two of the most commonly used models to analyze the kinetics of dye adsorption, including for anionic dyes similar to Acid Green 5(2-), are the pseudo-first-order and pseudo-second-order models. mdpi.comnih.gov

The Pseudo-First-Order (PFO) model , developed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied active sites on the adsorbent's surface. nih.govresearchgate.net It is generally more applicable during the initial stages of the adsorption process. researchgate.net The linear form of the PFO model is expressed as:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

Where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption. nih.govphytopharmajournal.com

A linear plot of log(q_e - q_t) versus t is used to determine the PFO parameters. However, this model is often found to be inadequate for representing the entire adsorption process, fitting well only in the initial phase. researchgate.netresearchgate.net

The Pseudo-Second-Order (PSO) model is more widely used and often provides a better fit for the experimental data over the entire contact time. mdpi.comresearchgate.netacs.org This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.govresearchgate.net The linear form of the PSO model is given by:

t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * t

Where:

k_2 (g mg⁻¹ min⁻¹) is the rate constant of the pseudo-second-order adsorption. phytopharmajournal.com

The parameters q_e and k_2 can be determined from the slope and intercept of a plot of t/q_t versus t. A high correlation coefficient (R²) value for the PSO model, along with a close agreement between the calculated and experimental q_e values, indicates that the adsorption process follows this kinetic model. nih.govresearchgate.net This suggests that chemisorption is the dominant mechanism. researchgate.net Studies on various dyes, including Acid Green 25, have shown that the PSO model often provides the best fit, indicating that the adsorption process is likely controlled by chemical processes. researchgate.netacs.org

Comparison of Kinetic Models

Kinetic ModelLinear EquationKey AssumptionsTypical Applicability
Pseudo-First-Order (PFO)log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * tAdsorption rate is proportional to the number of available sites; Physisorption.Often fits the initial stages of adsorption. researchgate.net
Pseudo-Second-Order (PSO)t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * tRate-limiting step is chemisorption; Adsorption capacity is proportional to active sites. researchgate.netGenerally provides a better fit for the entire adsorption process. mdpi.comresearchgate.net

Parametric Studies on Adsorption Performance

The efficiency of the adsorption process for removing dyes like Acid Green 5(2-) is influenced by several physicochemical parameters. mdpi.com Optimizing these parameters is essential for achieving maximum removal efficiency. nih.gov

Effect of Solution pH and Ionic Strength

The pH of the aqueous solution is a critical factor in the adsorption of ionic dyes. It affects both the surface charge of the adsorbent and the ionization of the dye molecules. nih.govacs.org For anionic dyes like Acid Green 5(2-), adsorption is generally favored at lower (acidic) pH values. researchgate.netnih.gov At acidic pH, the surface of many adsorbents (like activated carbon or biomass) becomes protonated, resulting in a net positive charge. This positive surface charge enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules, leading to increased adsorption. researchgate.net Conversely, as the pH increases, the adsorbent surface tends to become more negatively charged, causing electrostatic repulsion with the anionic dye and thus decreasing the adsorption capacity. nih.govnih.gov For instance, studies on the adsorption of Acid Blue 113 showed that adsorption was significantly higher in the acid pH range than in the alkaline range. nih.gov

Ionic strength, which is related to the concentration of salts in the wastewater, also plays a role in the adsorption process. The effect of ionic strength can be complex. An increase in ionic strength can sometimes lead to a decrease in adsorption due to competition between the salt anions and the dye anions for the active sites on the adsorbent. ut.ac.ir However, in other cases, increasing ionic strength can enhance adsorption. This is explained by the compression of the electrical double layer on the adsorbent surface, which reduces the electrostatic repulsion between the negatively charged surface and the anionic dye molecules, thereby facilitating adsorption. nih.govnih.gov

Influence of Initial Dye Concentration and Contact Time

Contact time is the duration for which the adsorbent is in contact with the dye solution. The removal of dye is typically rapid in the initial stages of contact. researchgate.net This is attributed to the abundance of available active sites on the adsorbent surface. As time progresses, these sites become progressively occupied, and the rate of adsorption slows down, eventually reaching a state of equilibrium where there is no further significant uptake of dye. researchgate.netresearchgate.net The time required to reach this equilibrium state is known as the equilibrium time, and it is a critical parameter for designing wastewater treatment systems. researchgate.net

Adsorbent Dose and Temperature Effects

The adsorbent dose, which is the amount of adsorbent used for a given volume of solution, is a significant parameter affecting removal efficiency. mdpi.com Increasing the adsorbent dose generally leads to a higher percentage of dye removal. nih.gov This is due to the increased surface area and the greater number of available adsorption sites for the dye molecules to bind to. nih.govresearchgate.net However, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent, q_e) tends to decrease with an increasing adsorbent dose. researchgate.netnih.gov This is often attributed to the unsaturation of adsorption sites at higher dosages or potential aggregation of adsorbent particles, which can reduce the effective surface area. nih.gov

Temperature can influence the adsorption process in several ways, including altering the mobility of dye molecules and the number of active sites. acs.orgnih.gov The effect of temperature helps to determine the thermodynamic nature of the adsorption. If the adsorption capacity increases with an increase in temperature, the process is considered endothermic, suggesting that higher temperatures favor the adsorption. acs.orgnih.govnih.gov This may be due to an increased diffusion rate of dye molecules into the pores of the adsorbent. acs.org Conversely, if the adsorption capacity decreases as the temperature rises, the process is exothermic, indicating that lower temperatures are more favorable for removal. nih.gov Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated from temperature-dependent studies to determine the spontaneity and nature of the adsorption process. nih.gov A negative value of ΔG° indicates that the adsorption is spontaneous. nih.gov

Summary of Parametric Effects on Adsorption

ParameterEffect on % RemovalEffect on Adsorption Capacity (q_e)General Reason
Increasing pH (for anionic dyes)DecreaseDecreaseIncreased electrostatic repulsion between dye and adsorbent surface. nih.gov
Increasing Initial ConcentrationDecreaseIncrease (up to saturation)Fixed number of active sites for a higher number of dye molecules.
Increasing Contact TimeIncrease (up to equilibrium)Increase (up to equilibrium)Progressive occupation of active sites until equilibrium is reached. researchgate.net
Increasing Adsorbent DoseIncreaseDecreaseMore available active sites, but less dye adsorbed per unit mass. nih.govresearchgate.net
Increasing TemperatureVariableVariableDepends on whether the process is endothermic (increases) or exothermic (decreases). nih.gov

Regeneration and Reusability Studies of Adsorbents

For an adsorption process to be economically viable and environmentally friendly, the regeneration and reuse of the adsorbent are crucial. mdpi.comacs.org The ability to effectively desorb the captured dye and restore the adsorbent's capacity for subsequent cycles reduces operational costs and minimizes the problem of solid waste disposal. semanticscholar.orgnih.gov

The reusability of an adsorbent depends on its stability and the ability to break the adsorbent-adsorbate bond without damaging the adsorbent's structure. acs.org Various regeneration techniques can be employed, including:

Chemical Regeneration : This involves using chemical agents like acids, bases, or organic solvents to wash the spent adsorbent. acs.orgsemanticscholar.org The choice of eluent depends on the nature of the adsorption forces. For instance, a basic solution might be effective in desorbing an anionic dye from a surface where adsorption occurred via electrostatic attraction at low pH.

Thermal Regeneration : This method uses high temperatures to decompose the adsorbed dye molecules, thereby cleaning the adsorbent surface. However, this can sometimes damage the physical structure of the adsorbent. nih.gov

Advanced Oxidation Processes (AOPs) : Techniques like the photo-Fenton reaction can be used to degrade the adsorbed dye on the adsorbent surface, regenerating its capacity without generating secondary pollutants. nih.gov

Successful regeneration is often evaluated by the percentage of desorption and the retention of adsorption capacity over multiple cycles. acs.org An ideal adsorbent should maintain a high removal efficiency for several consecutive adsorption-desorption cycles. acs.orgacs.org

Electrochemical Degradation Technologies

Electrochemical degradation is an advanced oxidation process that offers a powerful alternative for the treatment of wastewater containing persistent organic pollutants like Acid Green 5(2-). researchgate.net This technology involves the generation of highly reactive oxidizing species, primarily hydroxyl radicals (•OH), which can non-selectively break down complex dye molecules into simpler, less harmful compounds, and ultimately mineralize them to CO₂, water, and inorganic ions. electrochemsci.orgresearchgate.net

The process is carried out in an electrochemical cell, where a potential is applied across an anode and a cathode immersed in the contaminated water. researchgate.net The choice of anode material is critical to the efficiency of the degradation process. Dimensionally Stable Anodes (DSAs), such as titanium coated with mixed metal oxides like TiO₂/RuO₂, are often used due to their high electrocatalytic activity and stability. electrochemsci.org

Studies on the electrochemical degradation of related dyes like Acid Green 25 and Malachite Green have demonstrated the effectiveness of this method. researchgate.netelectrochemsci.org The degradation efficiency is influenced by several operational parameters, including the applied voltage or current density, initial dye concentration, pH, and the type of supporting electrolyte. researchgate.net Research has shown that electrochemical methods can achieve high removal rates for both color and Chemical Oxygen Demand (COD). electrochemsci.orgresearchgate.net For instance, the electrochemical oxidation of C.I. Acid Green 25 has been investigated using Ti/TiO₂/RuO₂ electrodes, showing that the dye's complex structure can be effectively broken down. electrochemsci.org The process is considered clean and easy to operate, as it does not require the addition of large amounts of chemical reagents. researchgate.net

Anodic Oxidation and Electrocoagulation Mechanisms

Anodic oxidation (AO) and electrocoagulation (EC) are two electrochemical methods that have been comparatively studied for the removal of Acid Green 50. nih.gov In anodic oxidation, pollutants are destroyed at the anode surface through direct electron transfer or by reaction with electrochemically generated oxidizing species such as hydroxyl radicals. researchgate.net The process can lead to the complete mineralization of organic pollutants to CO2 and H2O. researchgate.net

Electrocoagulation, on the other hand, involves the in-situ generation of coagulants by the electrolytic dissolution of a sacrificial anode, typically made of iron or aluminum. deswater.com These metal ions then form various monomeric and polymeric hydroxide species, which destabilize and aggregate the dye molecules, leading to their removal from the solution through precipitation and flotation. deswater.com

A comparative study on the removal of Acid Green 50 demonstrated that while both methods are effective, electrocoagulation is more economical in terms of energy consumption. nih.govresearchgate.net The energy consumption for electrocoagulation ranged from 2.8 to 12.8 kWh/kg of dye removed, whereas for anodic oxidation, it was between 3.31 and 16.97 kWh/kg of dye removed. nih.govresearchgate.net The decolorization rate for both processes was found to follow a first-order rate equation. nih.govresearchgate.net

Table 1: Comparative Performance of Anodic Oxidation and Electrocoagulation for Acid Green 50 Removal

ParameterAnodic OxidationElectrocoagulationReference
Chemical Oxygen Demand (COD) Reduction68%87% nih.govresearchgate.net
Energy Consumption (kWh/kg dye)3.31 - 16.972.8 - 12.8 nih.govresearchgate.net
Decolorization Rate KineticsFirst-orderFirst-order nih.govresearchgate.net

Electro-Fenton Processes and Reactive Species Generation

The Electro-Fenton (EF) process is an advanced oxidation process that combines the principles of Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) with electrochemistry. brieflands.com In this process, hydroxyl radicals (•OH), which are powerful and non-selective oxidizing agents, are generated in situ. brieflands.com The key reactions involve the electrochemical generation of hydrogen peroxide (H2O2) at the cathode and the continuous regeneration of ferrous ions (Fe2+) from ferric ions (Fe3+) at the cathode. nih.govrsc.org

The primary reactive species responsible for the degradation of organic pollutants in the Electro-Fenton process is the hydroxyl radical. brieflands.com The continuous supply of Fe2+ and H2O2 in the EF process enhances the production of these radicals, leading to efficient degradation of recalcitrant compounds like Acid Green 5(2-). nih.gov The process has been successfully applied to degrade various dyes, achieving high removal efficiencies. researchgate.net

Electrode Material Selection and Design Considerations

The choice of electrode material is a critical factor in the efficiency and cost-effectiveness of electrochemical degradation processes. e3s-conferences.org For anodic oxidation, anodes with high oxygen evolution overpotential, such as lead dioxide (PbO2), tin dioxide (SnO2), and boron-doped diamond (BDD), are preferred as they promote the generation of hydroxyl radicals. e3s-conferences.orgresearchgate.net A modified electrode consisting of a lead oxide layer on a titanium substrate has been successfully used for the electrochemical degradation of an acid green dye. researchgate.net Other materials investigated include platinum, graphite, and various metal alloys. researchgate.net

In electrocoagulation, the most commonly used sacrificial anode materials are iron (Fe) and aluminum (Al). deswater.comresearchgate.net The choice between these materials can affect the removal efficiency and the characteristics of the resulting sludge. Studies have shown that for the removal of Acid Green 20, iron electrodes can achieve a slightly higher removal percentage (96.38%) compared to aluminum electrodes (94.81%) under optimal conditions. researchgate.net

The design of the electrochemical cell, including the distance between electrodes, also plays a significant role in the degradation efficiency and energy consumption. brieflands.com

Table 2: Electrode Materials for Electrochemical Degradation of Dyes

ProcessElectrode MaterialKey FeaturesReference
Anodic OxidationLead oxide coated Titanium (PbO2/Ti)High oxygen over-potential, effective for dye and COD removal. researchgate.net
Anodic OxidationBoron-Doped Diamond (BDD)High electrochemical stability, allows for complete mineralization, but high cost. mdpi.com
ElectrocoagulationIron (Fe)Effective coagulant generation, high removal efficiency for Acid Green 20. researchgate.net
ElectrocoagulationAluminum (Al)Effective coagulant generation, widely used for dye removal. deswater.com

Optimization of Electrochemical Parameters (Current Density, Electrolyte)

The efficiency of electrochemical degradation processes is highly dependent on several operational parameters. Optimizing these parameters is crucial for achieving high removal rates while minimizing energy consumption.

Current Density: This is a key parameter that influences the rate of coagulant generation in EC and oxidant production in AO. rsc.org Generally, increasing the current density enhances the removal efficiency up to an optimal point, beyond which energy consumption may increase without a significant improvement in degradation. nih.govresearchgate.net For the degradation of Acid Red G by the electro-Fenton process, the optimal current density was found to be 20 mA cm-2. nih.gov

pH: The pH of the solution significantly affects the speciation of the coagulants in EC and the generation of hydroxyl radicals in Fenton-based processes. mdpi.com For the removal of Acid Green 20 by electrocoagulation, an acidic pH of 2 was found to be optimal for both iron and aluminum electrodes. researchgate.net In the electro-Fenton process, a pH of 3 is often considered optimal for the generation of hydroxyl radicals. nih.gov

Electrolyte: The type and concentration of the supporting electrolyte are important for the conductivity of the solution and can also participate in the electrochemical reactions. Sodium chloride (NaCl) is often used as an electrolyte, and the chloride ions can contribute to indirect oxidation through the formation of active chlorine species. deswater.comnih.gov The presence of NaCl has been shown to enhance the color removal efficiency in the electrocoagulation of Acid Green 50. nih.gov For the removal of Acid Green 20, 0.5 g of NaCl was found to be the ideal quantity. researchgate.net

Table 3: Optimized Parameters for Electrochemical Degradation of Acid Dyes

ParameterOptimal Value/RangeProcessDyeReference
Current Density20 mA cm-2Electro-FentonAcid Red G nih.gov
pH2ElectrocoagulationAcid Green 20 researchgate.net
pH3Electro-FentonAcid Red G nih.gov
Electrolyte (NaCl)0.5 gElectrocoagulationAcid Green 20 researchgate.net

Biological Degradation (Bioremediation and Mycoremediation)

Biological degradation methods, including bioremediation and mycoremediation, offer an environmentally friendly and cost-effective alternative for the treatment of dye-contaminated wastewater. researchgate.net These processes utilize the metabolic activities of microorganisms, such as bacteria and fungi, to break down complex organic pollutants into simpler, less toxic compounds. thepab.org

Mycoremediation, the use of fungi for remediation, has shown great promise in degrading a wide array of pollutants, including textile dyes. wikipedia.org Fungi are particularly effective due to their ability to produce potent extracellular enzymes and withstand environments with high concentrations of pollutants. mdpi.com

Microbial Degradation Pathways (Bacteria and Fungi)

The microbial degradation of dyes can occur under both aerobic and anaerobic conditions. mdpi.com The specific degradation pathway depends on the microorganism and the chemical structure of the dye. For azo dyes, the initial step often involves the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines. mdpi.com These amines are then typically degraded further under aerobic conditions. mdpi.com

Several bacterial strains have been identified that are capable of decolorizing and degrading various dyes. scienceopen.com For instance, Exiguobacterium sp. MG2 has been shown to effectively decolorize malachite green, a triphenylmethane dye, through a pathway involving N-demethylation, reduction, and ring cleavage. scienceopen.com Similarly, Pseudomonas plecoglossicide MG2 has demonstrated efficient degradation of malachite green. nih.gov

Fungi, particularly white-rot fungi, are highly efficient in degrading a wide range of dyes due to their non-specific enzymatic systems. mdpi.com

Role of White-Rot Fungi and Ligninolytic Enzymes

White-rot fungi are a group of basidiomycetes that are renowned for their ability to degrade lignin, a complex polymer found in wood. e3s-conferences.org This ability is attributed to their production of a suite of extracellular lignin-modifying enzymes, also known as ligninolytic enzymes. e3s-conferences.org These enzymes have a low substrate specificity, which allows them to degrade a broad spectrum of structurally diverse and recalcitrant organic pollutants, including synthetic dyes. e3s-conferences.orgmdpi.com

The primary ligninolytic enzymes involved in dye degradation are:

Laccase (Lac): These copper-containing oxidases can oxidize a wide range of phenolic compounds and aromatic amines. e3s-conferences.org

Manganese Peroxidase (MnP): This heme-containing peroxidase utilizes Mn(II) as a mediator to oxidize phenolic and non-phenolic compounds. nih.gov

Lignin Peroxidase (LiP): This enzyme has a high redox potential and can directly oxidize non-phenolic aromatic compounds. e3s-conferences.orgnih.gov

The degradation of dyes by white-rot fungi is an oxidative process initiated by these enzymes. e3s-conferences.org For example, Pleurotus species have been shown to effectively decolorize azo dyes, with laccase being the major extracellular ligninolytic enzyme produced. researchgate.net The synergistic action of these enzymes allows for the efficient breakdown of complex dye molecules. e3s-conferences.org

Enzymatic Mechanisms (Laccases, Peroxidases, Azoreductases)

The enzymatic degradation of dyes offers a specific and efficient alternative to conventional treatment methods. Key enzymes involved in the breakdown of complex organic molecules, such as dyes, include laccases, peroxidases, and in some cases, specialized reductases.

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them highly effective for dye degradation mdpi.com. They are known to act on triphenylmethane dyes through a free radical mechanism mdpi.com. The white-rot fungus Pleurotus ostreatus produces a crude laccase that has demonstrated significant decolorization efficiency towards triphenylmethane dyes like Acid Green 50 mdpi.com. The degradation process involves the enzyme attacking the chromophore structure, leading to a loss of color. Studies have shown that laccase from Trametes versicolor plays a crucial role in the initial attack on the triphenylmethane structure [].

Peroxidases , such as manganese peroxidase (MnP) and horseradish peroxidase (HRP), are heme-containing enzymes that catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂) nih.govresearchgate.net. Crude MnP from the white-rot fungus Irpex lacteus F17 has been shown to effectively decolorize and detoxify malachite green, a triphenylmethane dye structurally similar to Acid Green 5(2-). Under optimal conditions (pH, temperature, H₂O₂ concentration), MnP can achieve high decolorization rates by generating highly reactive radicals that break down the complex dye molecule nih.gov. The degradation pathway can involve processes like N-demethylation and oxidative cleavage of C-C bonds nih.gov.

Azoreductases are enzymes that primarily catalyze the reductive cleavage of azo bonds (-N=N-) found in azo dyes researchgate.net. While their primary substrates are azo compounds, some specialized reductases have been identified for other dye classes. For instance, an enzyme designated as triphenylmethane reductase (TMR) has been identified in organisms like Citrobacter sp. and is specifically involved in the decolorization of triphenylmethane dyes scirp.org. Research on Mycobacterium smegmatis has also indicated its ability to decolorize triphenylmethane dyes, suggesting the involvement of specific reductase enzymes smbb.mx. However, typical azoreductases are generally not effective against the triphenylmethane structure of Acid Green 5(2-) because it lacks the characteristic azo linkage nih.gov.

The following table summarizes the enzymatic degradation of triphenylmethane dyes by various microbial enzymes.

EnzymeMicrobial SourceTarget Dye(s)Key Findings
LaccasePleurotus ostreatusTriphenylmethane dyes (e.g., Acid Green 50)Exhibited significant decolorization efficiency and detoxification capacity. mdpi.com
Manganese Peroxidase (MnP)Irpex lacteus F17Malachite GreenAchieved 96% decolorization of 200 mg/L dye within 1 hour under optimal conditions. nih.gov
Triphenylmethane Reductase (TMR)Fomitopsis feeiMalachite Green, Methyl VioletEnzyme activity was highest in malachite green, indicating specificity towards triphenylmethane dyes. scirp.org

Biosorption and Bioaccumulation Mechanisms by Microorganisms

Microorganisms, including fungi, bacteria, and algae, can remove dyes from aqueous solutions through biosorption and bioaccumulation. Biosorption is a passive, metabolism-independent process where dye molecules bind to the surface of the microbial biomass, while bioaccumulation is an active, metabolism-dependent process involving the transport of the dye into the cell nih.gov.

The cell walls of microorganisms contain various functional groups (e.g., carboxyl, amine, hydroxyl, phosphoryl) that can act as binding sites for dye molecules through mechanisms like electrostatic interaction, ion exchange, and complexation.

Fungal Biosorption: Fungi, particularly in their non-living (dead) biomass form, are effective biosorbents due to their robust cell wall structure. Studies have shown that endophytic fungi like Bjerkandera adusta can decolorize triphenylmethane dyes through both biosorption onto the biomass and enzymatic degradation [].

Bacterial Biosorption: Bacterial strains have also been successfully used for dye removal. For example, various bacterial strains can effectively remove triphenylmethane dyes like brilliant green from solutions nih.gov. The process can be influenced by factors such as pH, temperature, and whether the culture is static or shaken nih.gov.

Microalgal Removal: Microalgae like Chlorella vulgaris have been investigated for the bioremediation of textile wastewater. The primary mechanism for color removal by C. vulgaris is biosorption, where the dye molecules adsorb onto the algal cell surface [].

The table below presents research findings on the removal of triphenylmethane dyes by different microorganisms.

MicroorganismDyeRemoval EfficiencyMechanism
Bacillus cereus DC11Malachite Green>96% decolorization in 3hBiodegradation under static/microaerophilic conditions nih.gov
Pycnoporus coccineus IUM0032Malachite GreenComplete mineralization within 3 daysEnzymatic degradation (Lignin peroxidase) []
Bacterial strains s12 & s45Brilliant Green95-100% removal in 96hBiosorption/Biodegradation nih.gov

Enzyme and Microbial Immobilization Techniques for Enhanced Bioremediation

Enzyme Immobilization: Laccases and peroxidases have been successfully immobilized on various carriers, including magnetic nanoparticles and natural polymers like alginate and chitosan (B1678972) researchgate.netmdpi.comnih.gov. Immobilization often improves the enzyme's stability against changes in pH and temperature and allows for repeated use over multiple cycles frontiersin.orgrsc.org. For instance, laccase immobilization can enhance its functional properties and makes it an attractive alternative for realistic water treatment applications nih.gov. Similarly, immobilized horseradish peroxidase (HRP) has been used for the effective decolorization of textile effluents, with the immobilized enzyme being reusable for up to ten cycles researchgate.net.

Microbial Immobilization: Whole microbial cells can be immobilized using techniques like entrapment in polymeric gels such as sodium alginate and polyvinyl alcohol thescipub.comnih.gov. This technique offers advantages like high biomass loading, protection of cells from toxic substances in the wastewater, and easy separation of the biomass from the treated effluent thescipub.com. Immobilized bacterial cells, such as Pseudomonas aeruginosa and Bacillus subtilis, have shown significant efficiency in removing anionic dyes, with removal rates up to 97% nih.gov. The immobilized systems are often reusable for several cycles, making the process more cost-effective nih.gov.

The following table summarizes various immobilization techniques and their effectiveness in dye removal.

BiocatalystImmobilization MatrixTarget DyeKey Advantages and Findings
LaccaseMagnetic NanoparticlesDirect Red 23Enhanced catalytic activity, storage stability, and resistance to pH and temperature changes. mdpi.com
Horseradish Peroxidase (HRP)Calcium Alginate Gel BeadsAzo DyesReusable for up to ten cycles; significant reduction in dye toxicity after treatment. researchgate.net
Pseudomonas aeruginosa (Live cells)Sodium Alginate-Polyvinyl Alcohol-BentoniteMethyl OrangeAchieved 97.15% dye removal within 10 days; beads were reusable for 4 cycles. nih.gov
Bacterial ConsortiumSodium AlginateReactive DyesImmobilized cells showed higher decolorization efficiency compared to free cells, especially under static conditions. ijcmas.com

Mechanistic and Theoretical Investigations of Acid Green 5 2 Behavior

Elucidation of Degradation Reaction Mechanisms

Understanding the precise mechanisms by which Acid Green 5(2-), a triarylmethane dye, degrades is fundamental for optimizing treatment processes. This involves identifying the reactive species responsible for initiating the dye's breakdown and mapping the specific bond cleavage pathways that lead to its mineralization.

In many advanced oxidation processes (AOPs) used for dye degradation, the primary chemical attack is carried out by highly reactive, short-lived radical species. Scavenger tests are a crucial experimental technique used to identify the dominant radicals involved in the degradation of Acid Green 5. nih.govyoutube.com The method involves introducing specific chemical agents (scavengers) into the reaction system that are known to selectively quench or "scavenge" particular types of radicals. By observing the effect of each scavenger on the degradation rate of the dye, the relative importance of each radical species can be inferred. nih.gov A significant decrease in the degradation rate in the presence of a specific scavenger indicates that the quenched radical plays a vital role in the mechanism. nih.gov

For instance, in the photocatalytic degradation of dyes, common reactive species include hydroxyl radicals (•OH), superoxide (B77818) radical anions (•O₂⁻), and photogenerated holes (h⁺). nih.gov Studies on the degradation of Light Green SF (Acid Green 5) suggest that the mechanism often involves an attack by hydroxyl radicals. researchgate.net It is presumed that these •OH radicals attack the N-ethyl groups and the central carbon atom, leading to the destruction of the dye's conjugated chromophore structure. researchgate.net

The selection of appropriate scavengers is key to the successful identification of these reactive species.

Table 1: Common Scavengers Used in Degradation Studies and Their Target Radicals

Scavenger Target Radical Species Reference
Isopropyl alcohol (IPA) / tert-Butyl alcohol (t-BuOH) Hydroxyl radical (•OH) nih.govresearchgate.net
Benzoquinone (BQ) Superoxide radical (•O₂⁻) nih.govresearchgate.net
Ethylenediaminetetraacetic acid (EDTA) / Ammonium oxalate (B1200264) (AO) Photogenerated holes (h⁺) nih.govresearchgate.net

By measuring the degradation efficiency of Acid Green 5 with and without these scavengers, researchers can construct a model of the oxidative breakdown, confirming, for example, that hydroxyl radicals are the principal active species responsible for the dye's decomposition. nih.gov

While scavenger tests identify the attacking species, isotopic labeling provides a powerful method for mapping the subsequent bond cleavage pathways. nih.gov This technique uses stable isotopes, most commonly oxygen-18 (¹⁸O), to trace the origin of atoms incorporated into the degradation intermediates and final products. mdpi.com In the context of Acid Green 5 degradation in an aqueous environment, the oxygen atoms in the system can originate from either water (H₂O) or dissolved molecular oxygen (O₂). mdpi.com

The experimental setup involves running the degradation process in the presence of ¹⁸O-labeled water (H₂¹⁸O) with unlabeled oxygen (¹⁶O₂) and, in a parallel experiment, with ¹⁶O-water and ¹⁸O-labeled oxygen (¹⁸O₂). The degradation products are then analyzed using mass spectrometry to detect the presence and position of the ¹⁸O label. nih.govmdpi.com

This methodology can answer critical questions about the degradation mechanism of Acid Green 5:

Hydroxylation: It can determine whether the hydroxyl groups added to the aromatic rings of the dye molecule come from the oxidation of water or the reduction of molecular oxygen. mdpi.com

Ring Opening: For the crucial C-C bond cleavage step that breaks open the aromatic rings, isotopic labeling can reveal if the oxygen atoms inserted into the molecular structure originate from H₂O or O₂. mdpi.com This provides direct evidence for the pathway of aromatic ring cleavage, a critical step toward complete mineralization. mdpi.comrsc.org

By distinguishing between these potential pathways, isotopic labeling experiments offer unambiguous evidence to build a detailed, step-by-step map of how the complex structure of Acid Green 5 is deconstructed during treatment. nih.gov

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the behavior of Acid Green 5 at a molecular level, complementing experimental findings. These in silico methods can predict the dye's reactivity, dynamic behavior, and potential environmental impact without the need for extensive laboratory work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density of the Acid Green 5 molecule, DFT can predict sites that are susceptible to chemical attack and provide a rationale for its observed degradation pathways. ias.ac.inresearchgate.net

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the region of the molecule most likely to donate electrons (a site for electrophilic attack), while the LUMO is the region most likely to accept electrons (a site for nucleophilic attack). nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies that the molecule is more reactive and less stable. ias.ac.in

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule. mdpi.com Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.comnih.gov

By applying DFT to Acid Green 5, researchers can identify the most labile parts of the structure, such as specific aromatic rings or the central methane (B114726) carbon, and predict how radicals identified through scavenger tests will interact with the dye molecule.

Table 2: Key Parameters from DFT and Their Significance in Reactivity Analysis

DFT Parameter Significance Reference
HOMO Energy Indicates electron-donating ability; higher energy suggests greater reactivity toward electrophiles. nih.gov
LUMO Energy Indicates electron-accepting ability; lower energy suggests greater reactivity toward nucleophiles. nih.gov
HOMO-LUMO Gap Correlates with chemical stability; a smaller gap suggests higher reactivity. ias.ac.in
Molecular Electrostatic Potential (MESP) Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com
Chemical Hardness (η) Measures resistance to change in electron configuration; harder molecules are less reactive. ias.ac.inresearchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement and conformational changes of atoms and molecules over time. acs.org For Acid Green 5, MD simulations can provide critical insights into its dynamic behavior in various environments, such as in aqueous solution or interacting with the surface of a photocatalyst. frontiersin.orgresearchgate.net

An MD simulation begins with a defined initial structure of the dye molecule and its surroundings (e.g., water molecules). It then calculates the forces between all atoms and uses Newton's laws of motion to predict their positions and velocities at subsequent, very short time intervals. acs.org This generates a trajectory that reveals how the molecule behaves dynamically.

Key applications for Acid Green 5 include:

Solvation and Conformation: Simulating how the molecule interacts with water, how its flexible parts move and rotate, and what its stable conformations are in solution.

Adsorption on Surfaces: Modeling the interaction between the Acid Green 5 molecule and the surface of a catalyst (e.g., TiO₂). This can reveal the preferred orientation of the dye on the surface, the strength of the interaction, and the specific functional groups involved in binding, which are crucial precursors to catalytic degradation.

Structural Stability: By tracking metrics like the Root Mean Square Deviation (RMSD), simulations can assess the structural stability of the dye or its complexes. frontiersin.org A stable RMSD value over time indicates that the system has reached equilibrium. acs.org

These simulations bridge the gap between the static picture from DFT and the macroscopic observations from experiments, providing an atomistic view of the dynamic processes that govern the dye's fate.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical properties and biological effects (including toxicity and biodegradability) of chemicals based on their molecular structure. ecetoc.orgresearchgate.net For a compound like Acid Green 5, QSAR can be a rapid and cost-effective method to assess its potential environmental impact without extensive testing. researchgate.net

The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally similar chemicals (e.g., other triarylmethane dyes) with known experimental data for a specific endpoint (e.g., aquatic toxicity) is compiled.

Descriptor Calculation: For each chemical, numerical values known as molecular descriptors are calculated. These descriptors represent different aspects of the molecular structure, such as size, shape, and electronic properties (some of which can be derived from DFT calculations). tandfonline.comacs.org

Model Building: A mathematical equation is developed that correlates the descriptors with the observed activity or property.

Validation: The model's predictive power is rigorously tested to ensure its reliability. tandfonline.com

For the environmental assessment of Acid Green 5, QSAR models can be used to predict key endpoints.

Table 3: Examples of QSAR Endpoints and Relevant Molecular Descriptors

Predicted Endpoint Potential Molecular Descriptors Reference
Aquatic Toxicity LogP (octanol-water partition coefficient), Molecular Weight, Polar Surface Area researchgate.net
Biodegradability Number of specific functional groups, Molecular complexity indices researchgate.net
Adsorption to Soil (Soil Sorption) LogP, Electronic properties (e.g., HOMO-LUMO energies) researchgate.netacs.org

By inputting the calculated descriptors for Acid Green 5 into a validated QSAR model, a prediction of its environmental behavior can be made, helping to classify its risk and guide decisions on treatment and disposal. ecetoc.orgresearchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name Synonym(s) Role/Context
Acid Green 5(2-) Light Green SF Yellowish, C.I. 42095 Subject of the article
Isopropyl alcohol IPA, 2-Propanol Scavenger for hydroxyl radicals
tert-Butyl alcohol t-BuOH Scavenger for hydroxyl radicals
Benzoquinone BQ Scavenger for superoxide radicals
Ethylenediaminetetraacetic acid EDTA Scavenger for photogenerated holes
Ammonium oxalate Scavenger for photogenerated holes
Formic Acid Scavenger for photogenerated holes
Water H₂O Solvent, source of oxygen in degradation
Oxygen O₂ Oxidant, source of oxygen in degradation

Machine Learning Models for Predictive Environmental Behavior

The application of computational models, particularly machine learning, to predict the behavior of chemical compounds in various environments is a burgeoning field. For Acid Green 5(2-), a notable example is the development of predictive models for its role in forming supramolecular assemblies. While not strictly focused on traditional environmental fate, these models provide insight into the dye's interaction and sequestration potential.

A significant development in this area is the Quantitative Structure-Nanoparticle Assembly Prediction (QSNAP) model. researchgate.netnih.gov This model was designed to predict the self-assembly of sulfated indocyanine dyes, including Acid Green 5, with hydrophobic drugs to form stable nanoparticles. researchgate.netnih.govresearchgate.net By analyzing a large number of molecular descriptors, the QSNAP model can quantitatively forecast which drug molecules will successfully assemble with the dye and can even predict the resulting nanoparticle's size with considerable accuracy. nih.govsquarespace.com

The model identified specific molecular descriptors from the drug's structure that have a high correlation with nanoparticle formation. nih.gov This predictive capability is crucial for designing drug delivery systems de novo, moving beyond trial-and-error methods. nih.govsquarespace.com Molecular dynamics simulations have been employed to complement these models, providing a visual and energetic understanding of the supramolecular interactions at play during the formation of these dye-drug assemblies. researchgate.netnih.gov These simulations have shown, for instance, how different drugs result in more or less compact assemblies with the indocyanine dye, a factor potentially linked to the number of hydrogen bonds formed. nih.gov

Predictive ModelApplicationKey Descriptor TypePredicted OutcomeReference
QSNAP Nanoparticle self-assembly with hydrophobic drugsMolecular/TopologicalFormation of stable nanoparticles; Nanoparticle size researchgate.netnih.govsquarespace.com

Supramolecular Interactions in Acid Green 5(2-) Systems

Acid Green 5(2-), with its complex aromatic structure and charged sulfonate groups, is highly amenable to forming complex structures through non-covalent interactions. These supramolecular interactions are fundamental to its behavior in various applications, from biological staining to the formation of advanced materials. biologicalstaincommission.orggoogle.com The dye can form supramolecular complexes with surfactants and analytes, and its ability to self-assemble with other molecules, such as hydrophobic drugs, into stable nanoparticles is a key area of research. researchgate.netnih.govgoogle.com The study of these systems often involves advanced techniques like molecular dynamics simulations to understand the forces driving the assembly process. researchgate.netnih.gov

Role of Electrostatic Interactions and Hydrogen Bonding in Dye Binding

Electrostatic forces are a primary driver of Acid Green 5(2-)'s binding behavior. As an anionic dye, its negatively charged sulfonate groups readily interact with cationic sites on substrates like proteins. biologicalstaincommission.org This interaction is fundamental to its use as a biological stain. biologicalstaincommission.org Adsorption studies on various materials have confirmed that electrostatic interactions often govern the uptake of charged dyes like Acid Green 5. google.com

Alongside electrostatic forces, hydrogen bonding plays a critical, and sometimes dominant, role. google.comgoogleapis.com The oxygen atoms in the sulfonate groups and the nitrogen atoms in the dye's backbone can act as hydrogen bond acceptors, while suitable donor groups on a substrate can engage in these interactions. In some adsorption systems, non-electrostatic forces, presumed to be hydrogen bonding, were found to be the primary mechanism for binding. googleapis.com Molecular simulations of Acid Green 5 analogues in self-assembly processes suggest that the number of hydrogen bonds formed can be a determining factor in the morphology and stability of the resulting supramolecular complexes. nih.gov

π-π Stacking and Other Non-Covalent Interactions

The extensive aromatic system of Acid Green 5(2-) makes it highly susceptible to π-π stacking interactions. researchgate.netgoogleapis.com This type of non-covalent bond is crucial in the formation of ordered supramolecular structures, where the planar aromatic rings of the dye molecules align and stack upon one another or with other aromatic molecules. researchgate.net These interactions contribute significantly to the stability of dye aggregates and complexes. For instance, π-π stacking has been identified as a key force in building 2D supramolecular sheets and in the preparation of noncovalently functionalized hybrid materials. researchgate.netresearchgate.net

Interaction TypeDescriptionRole in Acid Green 5(2-) SystemsReferences
Electrostatic Attraction/repulsion between charged species.Primary binding force to cationic sites on proteins and other substrates. biologicalstaincommission.orggoogle.com
Hydrogen Bonding Interaction involving a hydrogen atom located between two electronegative atoms.Governs adsorption on certain surfaces; contributes to the stability of self-assembled complexes. nih.govgoogle.comgoogleapis.com
π-π Stacking Attractive interaction between aromatic rings.Key for the formation of ordered supramolecular assemblies and dye aggregates. researchgate.netgoogleapis.comresearchgate.net
Hydrophobic The tendency of nonpolar substances to aggregate in aqueous solution.Contributes to binding with proteins and other macromolecules. biologicalstaincommission.org

Supramolecular Assemblies and Their Influence on Dye Functionality

The formation of supramolecular assemblies is not merely a structural phenomenon; it profoundly influences the functional properties of Acid Green 5(2-). A prime example is the creation of color-changing materials where the dye is part of a supramolecular complex with a surfactant. google.com The color of the system is dependent on the assembled state; disruption of this assembly through external stimuli like heat or friction causes a distinct color change, demonstrating a direct link between the supramolecular structure and the dye's optical properties. google.com

Perhaps the most advanced application of these assemblies is in the field of nanomedicine. Research has shown that Acid Green 5 and similar indocyanine dyes can self-assemble with poorly soluble hydrophobic drugs to form stable indocyanine nanoparticles (INPs). researchgate.netnih.govsquarespace.comresearchgate.net In this assembly, the dye acts as a stabilizing excipient, allowing for the creation of a colloidal suspension of the drug with a very high drug loading. squarespace.comresearchgate.net This supramolecular arrangement transforms the dye's function from a simple coloring agent into a critical component of a targeted drug delivery system, enabling the transport and delivery of therapeutic agents. squarespace.com

Applications in Material Science and Environmental Technology

Textile Dyeing Applications

Acid Green 5 is an acid dye, meaning it is an anionic, water-soluble dye primarily applied from an acidic dyebath. alibaba.com These dyes are effective on fibers containing basic groups, such as the amine groups in protein fibers (wool, silk) and synthetic polyamides (nylon). jcsp.org.pk The dyeing mechanism involves the formation of an ionic bond, or salt linkage, between the anionic sulfonate groups (–SO₃⁻) of the dye molecule and the protonated amino groups (–NH₃⁺) of the fiber, which are formed under acidic conditions. alibaba.comjcsp.org.pk

The successful application of Acid Green 5 hinges on the careful control of dyeing parameters to achieve level (uniform) coloration and optimal dye uptake. Key factors include pH, temperature, dyeing time, and the use of auxiliary chemicals. patin-a.de

Wool: As a protein fiber, wool is readily dyed with acid dyes. The dyeing process is typically carried out in a weakly acidic bath. emperordye.com Optimization involves gradually raising the temperature to the boil and controlling the pH to ensure even dye migration and fixation. The use of leveling agents helps to slow the initial strike rate of the dye, preventing unlevel dyeing. alibaba.com

Silk: Silk, another protein fiber, is also dyed in an acidic bath, often using acetic acid to achieve the desired pH. emperordye.com The principles are similar to wool dyeing, emphasizing controlled temperature elevation and pH to protect the fiber's luster and strength while achieving a uniform color.

Nylon: This synthetic polyamide fiber has terminal amine groups that become protonated in an acid bath, providing sites for ionic bonding with the dye. jcsp.org.pk The dyeing rate on nylon is generally faster than on wool. bioline.org.br Therefore, controlling the temperature and using retarding or leveling agents is crucial for achieving level shades. alibaba.com The process typically involves setting the dyebath at an acidic pH (e.g., 3-4) with an acid like acetic acid, adding the dye and auxiliaries, and gradually heating the bath to near boiling (e.g., 100°C) for a set duration (e.g., 40-60 minutes) before cooling. prochemicalanddye.com

ParameterGeneral Guideline for Wool, Silk & NylonPurpose
pH 3.0 - 6.0 (achieved with e.g., Acetic Acid)Protonates fiber's amino groups for dye uptake. alibaba.comjcsp.org.pk
Temperature 80 - 100 °C (gradual increase)Promotes dye diffusion into the fiber. patin-a.de
Time 30 - 60 minutes at final temperatureEnsures complete dye penetration and fixation. patin-a.de
Auxiliaries Leveling agents, electrolytes (e.g., Sodium Sulfate)Controls dye exhaustion for even coloration. alibaba.com

Fastness refers to the resistance of the color to various agents such as washing, light, and rubbing. Acid Green 5, being a standard triarylmethane dye, exhibits certain characteristic fastness properties, though specific ratings can vary with the substrate and dyeing depth. It is known to have relatively low light fastness, which contributed to its discontinuation as a food colorant. nih.gov

Typical Fastness Ratings for Acid Dyes: (Ratings are on a scale of 1 to 5 for wash/rubbing and 1 to 8 for light, with higher numbers indicating better fastness).

Fastness PropertyGeneral Rating for Acid Dyes
Light Fastness Poor to Moderate nih.gov
Washing Fastness Poor to Moderate alibaba.com
Rubbing Fastness Moderate to Good emperordye.com
Perspiration Fastness Moderate jcsp.org.pk

Several methods can be employed to enhance the fastness properties of textiles dyed with Acid Green 5:

Aftertreatment with Fixing Agents: The most common method to improve the wet fastness (washing, perspiration) of acid dyes is by after-treating the dyed material with a cationic substance, often a synthetic tanning agent or "syntan". chiuvention.com These agents are high-molecular-weight anionic condensation products that form a complex with the dye, increasing its molecule size and reducing its solubility, thus improving its retention within the fiber.

Improving Light Fastness: The light fastness of dyed fabrics can be improved by applying UV absorbers. google.com For instance, treating the dyed fabric with compounds like cinnamate (B1238496) esters can enhance its resistance to fading from UV radiation. google.com Additionally, dye manufacturers can modify the dye's molecular structure, for example, by creating pre-metallized complexes, to inherently improve light stability. textileengineering.net

Process Optimization: Ensuring complete soaping and washing after dyeing is critical to remove any unfixed dye from the fiber surface. emperordye.comchiuvention.com Residual surface dye is a primary cause of poor rubbing fastness and can contribute to bleeding during washing. chiuvention.com

Industrial Coloration and Pigmentation

Beyond textiles, Acid Green 5(2-) is utilized to color a wide array of materials in various industrial sectors.

Paper: Acid dyes are used in the paper industry for the coloration of pulp and paper products. emperordye.com They are suitable for dyeing sized paper in the beater or by surface application.

Leather: Acid Green 5 can be used for dyeing leather, particularly chrome-tanned leather, from an acid bath. vinipul.comscbt.com The process is analogous to textile dyeing, where the dye forms ionic bonds with the protein structure of the leather.

Wood: The dye is employed as a wood stain, valued in biological and microscopic applications for its ability to color cellular structures. nih.govscbt.com This application extends to general wood staining to impart a green color.

Anodized Aluminum: Acid Green 5 is suitable for coloring anodized aluminum. emperordye.comvinipul.com The process involves first anodizing the aluminum part in an acid bath (e.g., sulfuric acid) to create a porous oxide layer. at-machining.comfictiv.com The part is then immersed in a heated aqueous solution of the dye (e.g., at 60°C), which is absorbed into the pores of the anodic film. caswellplating.com.au The final step is sealing, often in boiling deionized water, to close the pores and trap the color, providing a durable finish. at-machining.com

Urea-Melamine Resin: Thermosetting plastics like urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins can be dyed after molding. google.com Molded articles, such as buttons or casings, are immersed in a heated aqueous dyebath containing the acid dye and an acid, like acetic acid. google.com The dye penetrates the surface of the resin, providing integral color. Colorants are also mixed into the molding compound before curing. alibaba.com

Soap: Acid Green 5 has been used as a colorant in personal care products like bar soaps, bubble baths, and shampoos. indiamart.comdystar.com As a water-soluble dye, it can be readily incorporated into these formulations to provide a uniform green color. inci.guide

Acid Green 5 (C.I. 42095) is explicitly mentioned as a suitable colorant for ink formulations, particularly for aqueous-based inkjet inks. google.com.nagoogle.comepo.orggoogle.com In this application, the dye provides the green component of the color spectrum. It can be used to prepare stable, water-based pigment dispersions, which are crucial for the performance and reliability of inkjet printing systems. google.com.nagoogle.com These formulations are used in various printing applications, including direct-to-textile printing. scbt.com

Analytical and Diagnostic Tools in Laboratory Settings

Acid Green 5(2-) serves as a valuable agent in analytical and diagnostic applications, primarily owing to its vibrant color and specific binding affinities.

Acid Green 5, often referred to as Light Green SF yellowish, is a well-established histological and cytological stain. biognost.comsigmaaldrich.com It is certified by the Biological Stain Commission for use as a counterstain, providing contrast to highlight specific features of cells and tissues for microscopic examination. biognost.comtibakft.huebi.ac.uk The dye is an integral component of several polychromatic staining methods, where its function is to color specific cellular elements, making them distinguishable from others.

One of its most prominent applications is in the Papanicolaou (Pap) stain, a method widely used for cervical cancer screening. In Pap smears, Acid Green 5 imparts a blue or green color to the cytoplasm of metabolically active cells, such as parabasal and intermediate squamous cells, allowing for their clear visualization. wikipedia.org It is used in conjunction with Eosin Y and Bismarck Brown Y to achieve differential staining of various cell types. wikipedia.org

Furthermore, Acid Green 5 is a standard dye used in Masson's trichrome and Gomori's one-step trichrome procedures, which are employed to distinguish cellular elements from surrounding connective tissue. biognost.commdpi.com In these methods, it acts as a counterstain to dyes like acid fuchsin, selectively staining collagen fibers green. biognost.comwikipedia.org This helps in the assessment of tissue architecture and the identification of pathological changes, such as fibrosis. The dye typically comes as a disodium (B8443419) salt and exhibits a maximum absorption at approximately 630 nm. sigmaaldrich.comwikipedia.orgmedchemexpress.com

Table 1: Applications of Acid Green 5 in Histological Staining

Staining MethodTarget ComponentObserved ColorPurpose
Papanicolaou (Pap) StainCytoplasm of active squamous cells (parabasal, intermediate)Blue/GreenCytological screening (e.g., cervical cancer)
Masson's Trichrome StainCollagenGreenDifferentiating collagen from muscle and cytoplasm
Gomori's Trichrome StainCollagenGreenHistological visualization of connective tissue
General HistologyCytoplasm, Connective TissueGreenGeneral-purpose counterstain to nuclear stains

The detection and quantification of synthetic dyes like Acid Green 5(2-) in industrial effluents is crucial for environmental monitoring. Electrochemical sensors offer a promising analytical tool for this purpose due to their high sensitivity, rapid response, cost-effectiveness, and potential for on-site analysis. nih.govnih.gov While specific sensors developed exclusively for Acid Green 5 are not widely documented, the principles and technologies are broadly applicable to anionic dyes of its class. nih.govresearchgate.net

These sensors typically operate by measuring the change in an electrical signal (such as current or potential) that occurs when the target dye molecule interacts with a specially modified electrode surface. mdpi.com The core of the sensor is the working electrode, which is often made of materials like glassy carbon (GCE) and modified with nanomaterials to enhance its performance. nih.govmdpi.com Modifications can include:

Nanoparticles: Gold (AuNPs) or silver (AgNPs) nanoparticles can be deposited on the electrode to increase the surface area and improve catalytic activity, leading to a stronger signal for the dye. mdpi.comrsc.org

Carbon Nanotubes (CNTs): Functionalized CNTs can be applied to the electrode surface to amplify the electrochemical signal and improve the limit of detection for dye molecules. nih.gov

Polymers: Electropolymerized films can be created on the electrode to selectively preconcentrate dye molecules, enhancing sensor sensitivity and selectivity. nih.gov

The detection mechanism often involves the electrochemical oxidation or reduction of the dye's chromophore groups at the electrode surface. nih.gov Techniques like square wave voltammetry (SWV) are frequently employed for their high sensitivity and resolution, allowing for the detection of dyes at very low concentrations, often in the nanomolar (nM) range. nih.govnih.gov Research on sensors for other anionic dyes, such as Congo Red and Bromocresol Green, has demonstrated low detection limits and good performance in real water samples, indicating the high potential for developing similar systems for Acid Green 5(2-). nih.govmdpi.com

Development of Environmental Remediation Technologies

The release of Acid Green 5(2-) and other synthetic dyes into water bodies from industries like textiles poses a significant environmental challenge. genesiswatertech.com This has spurred the development of advanced remediation technologies aimed at efficiently removing or degrading these persistent organic pollutants.

Treating textile wastewater that contains anionic dyes such as Acid Green 5(2-) often requires a multi-step approach, as a single process is typically insufficient to achieve complete removal of color, toxicity, and chemical oxygen demand (COD). pantareiwater.com Integrated wastewater treatment systems, which combine several physical, chemical, and biological processes, are designed to address this complexity. genesiswatertech.comarviatechnology.com

A typical integrated system for dye-laden effluent might include the following stages:

Pre-treatment (Coagulation/Flocculation): Chemicals like iron or aluminum salts are added to the wastewater. genesiswatertech.com This step destabilizes the fine dye particles, causing them to aggregate into larger flocs that can be settled out, achieving initial color and suspended solids removal. pantareiwater.com

Primary Treatment (Advanced Oxidation/Biological Treatment):

Advanced Oxidation Processes (AOPs): Methods like the Fenton process (using iron salts and hydrogen peroxide) or ozonation generate highly reactive hydroxyl radicals (•OH). pinnacleozone.comdeswater.com These radicals are powerful, non-selective oxidizing agents that can break down the complex molecular structure of dyes like Acid Green 5, leading to decolorization and degradation into smaller, often more biodegradable compounds. arviatechnology.comresearchgate.netpublisherspanel.com

Biological Treatment: In some systems, an anaerobic stage can be used to break the azo bonds in certain dyes, followed by an aerobic stage to degrade the resulting aromatic amines. pantareiwater.com

Tertiary Treatment (Membrane Filtration/Adsorption):

Membrane Filtration: Technologies like nanofiltration or reverse osmosis can be used as a polishing step to remove any remaining dye molecules and inorganic salts, producing high-quality water suitable for reuse. genesiswatertech.comnih.gov

Adsorption: Passing the effluent through a bed of adsorbent material, such as activated carbon, can effectively trap residual dye molecules. genesiswatertech.com

The integration of these processes, for example, combining a biological reactor with subsequent electrochemical oxidation and membrane filtration, can lead to very high removal efficiencies and enable water recycling within the industrial facility. arviatechnology.com

A key area of research in environmental remediation is the development of novel, high-performance functional materials for the adsorptive removal of dyes like Acid Green 5(2-). bohrium.com Adsorption is considered an effective and versatile method due to its simplicity and efficiency. mdpi.com The strategy often involves modifying the surface of low-cost materials to enhance their affinity for specific pollutants.

For an anionic dye like Acid Green 5(2-), which carries a negative charge in solution, the adsorbent surface is typically functionalized to be positively charged, promoting strong electrostatic attraction. Common functional materials include:

Organo-clays: Natural clays (B1170129) like bentonite (B74815) have a negatively charged surface, which repels anionic dyes. By modifying the clay with cationic surfactants (e.g., cetyltrimethylammonium bromide), the surface charge is reversed, turning it into a highly effective adsorbent for anionic dyes. ekb.egeeer.orgnih.gov Studies have shown that such organo-clays can achieve removal efficiencies of over 98% for certain anionic dyes. nih.gov

Functionalized Activated Carbon: Activated carbon is a well-known adsorbent due to its high surface area and porous structure. ajol.infomdpi.com Its surface can be functionalized with amine groups to introduce positive sites, enhancing the chemisorption of acidic dyes. tci-thaijo.org Research using activated carbon derived from agricultural waste like rice husks or pine sawdust has demonstrated very high adsorption capacities for acid dyes. mdpi.comtci-thaijo.org

Nanocomposites: Advanced materials combining polymers, metal oxides, or carbon nanomaterials at the nanoscale are being developed for dye removal. bohrium.comresearchgate.netresearchgate.net For instance, zinc-based composites and chitosan-based nanocomposites have shown potential as effective adsorbents. researchgate.netacs.org These materials offer the advantages of a high surface-area-to-volume ratio and the ability to tune surface chemistry for targeted pollutant removal. bohrium.combohrium.com

The performance of these materials is evaluated based on their adsorption capacity, which indicates how much dye can be removed per unit mass of the adsorbent.

Table 2: Performance of Functional Adsorbents for Anionic Dye Removal

Adsorbent MaterialTarget Dye ExampleAdsorption Capacity (mg/g)Key Mechanism
Organo-bentoniteReactive Blue II> 90 (approx.)Electrostatic Attraction
Amine-functionalized Rice Husk AshAcid Blue 225~ 82Chemisorption
Activated Carbon (Pine Sawdust)Acid Wood Dyesup to 1283Pore Filling, π-π interactions
Decylamine-intercalated Acid ClayCongo Red~ 455Electrostatic Attraction, H-bonding

Note: The data represents findings from various studies on different anionic dyes and serves to illustrate the efficacy of the material types applicable for removing Acid Green 5(2-).

These functional materials not only offer a solution for treating dye-contaminated water but also represent a move towards a circular economy by valorizing waste materials for environmental applications.

Comparative Studies and Future Research Trajectories

Comparative Analysis with Structurally Analogous Dyes

Anthraquinone (B42736) vs. Azo and Triarylmethane Dye Classes

Acid Green 5(2-), an anthraquinone dye, belongs to the second-largest class of textile pigments after azo dyes. beilstein-journals.org The defining characteristic of anthraquinone dyes is their structure based on anthraquinone. This structure imparts a high resistance to degradation compared to the azo linkage (-N=N-) found in azo dyes. beilstein-journals.org While the synthesis of anthraquinone dyes is often more complex and costly than that of azo dyes, they are preferred for achieving specific, bright colors, particularly in the blue and green spectrum, that are not easily attainable with azo dyes. beilstein-journals.org

Azo dyes constitute the largest category of organic dyes, making up 60-70% of all synthetic dye production due to their cost-effectiveness, ease of synthesis, and versatility. tandfonline.comwur.nlmdpi.com They are characterized by the presence of one or more azo groups. mdpi.com However, some azo dyes and their breakdown products, aromatic amines, are known to be toxic and carcinogenic. tandfonline.comijrrjournal.com

Triarylmethane dyes are another significant class, known for their vibrant colors. tandfonline.commdpi.com These dyes are structurally distinct from both anthraquinone and azo dyes, being based on a triphenylmethane (B1682552) core. mdpi.commdpi.com The development of sulphonated triarylmethane dyes increased their water solubility, expanding their applications. mdpi.com

The degradation difficulty of anthraquinone dyes like Acid Green 5(2-) is generally higher than that of azo dyes due to the stable fused aromatic ring structure of the anthraquinone core. whiterose.ac.uk Comparative studies on the decolorization of different dye classes have shown that anthraquinone dyes can be significantly more resistant to breakdown than azo or indigoid dyes under certain conditions. tandfonline.com For instance, one study observed that horse hemoglobin and myoglobin (B1173299) decolorized an anthraquinone dye and an indigoid dye much faster than an azo dye and a triarylmethane dye, highlighting the influence of dye structure on bioremediation rates. tandfonline.com

Dye ClassCore StructureKey CharacteristicsCommon Applications
Anthraquinone AnthraquinoneHigh stability, bright colors (especially blues and greens)Textiles (cotton, polyamides) beilstein-journals.org
Azo Azo linkage (-N=N-)Versatile, cost-effective, large color range tandfonline.comwur.nlTextiles, leather, paper, food ijrrjournal.com
Triarylmethane TriphenylmethaneVibrant colors, often cationic (basic dyes)Textiles (wool, silk), indicators mdpi.commdpi.com

Impact of Structural Modifications on Performance and Degradation

Structural modifications to dye molecules can significantly impact their performance characteristics and degradation pathways. For anthraquinone dyes, the introduction of various substituents onto the anthraquinone ring system is a common strategy to achieve different colors and properties. emperordye.com For instance, the introduction of amino and hydroxy moieties is crucial for their use in the dye industry. beilstein-journals.org

The degradation of dyes often involves irreversible structural changes at the molecular level, affecting properties like chain length and the presence of functional groups. mdpi.com For example, the degradation of some dyes proceeds through competitive reactions such as N-de-ethylation and hydroxylation of the benzene (B151609) rings. acs.org The stability of a dye is highly dependent on its structure; any change can alter its degradation pathway. oup.com

In the context of remediation, the structure of the dye is a critical factor. The complex and stable aromatic structure of anthraquinone dyes makes them generally more difficult to degrade compared to simpler dye structures. whiterose.ac.uk Research into the photocatalytic degradation of dyes has shown that the chemical structure is a key parameter influencing the efficiency of the process. whiterose.ac.uk

Modification of catalysts used in dye degradation also plays a crucial role. For instance, acid modification of zeolites like HZSM-5 can alter their acidity and pore structure, which in turn affects their catalytic performance in reactions. mdpi.comresearchgate.net Such modifications can lead to increased selectivity and stability of the catalyst. mdpi.com

Emerging Nanotechnologies in Acid Green 5(2-) Research

Green Nanoparticle Synthesis for Catalysis

The "green" synthesis of nanoparticles has emerged as a cost-effective and environmentally friendly alternative to traditional chemical methods. acs.orgmdpi.com This approach utilizes biological entities like plant extracts, bacteria, fungi, and yeast as reducing and capping agents, avoiding the use of toxic chemicals. mdpi.com Plant extracts, rich in phytochemicals such as alkaloids, flavonoids, and polyphenols, are particularly effective in reducing metal ions to form nanoparticles. frontiersin.org

These biologically synthesized nanoparticles, such as silver (AgNPs) and gold (AuNPs), exhibit excellent catalytic properties. frontiersin.orgmdpi.com They are increasingly being investigated for the degradation of organic pollutants like synthetic dyes. frontiersin.org The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for catalysis, leading to efficient degradation of dye molecules. mdpi.com

Several green methods for synthesizing palladium nanoparticles have been developed, including using water as a solvent or employing ethanol (B145695) reduction. tandfonline.com These green palladium nanoparticles have shown high catalytic activity in various reactions, including the hydrodechlorination of environmental pollutants. tandfonline.com Similarly, gold nanoparticles supported on hydrotalcite have been used for the efficient, base-free aqueous oxidation of biomass-derived chemicals. rsc.org

Nanomaterial Integration in Adsorption and Photocatalysis

Nanomaterials are being extensively integrated into adsorption and photocatalysis processes for the removal of dyes like Acid Green 5(2-) from wastewater. Their high surface area and unique physicochemical properties make them highly effective for these applications. mdpi.comtandfonline.com

Adsorption: Nanomaterials act as efficient adsorbents due to their large surface area, which allows for the physical binding of dye molecules. tandfonline.com Functionalizing the surface of nanoparticles can enhance their stability, reactivity, and selectivity for specific pollutants. tandfonline.com For example, chitosan-functionalized magnetic nanoparticles have demonstrated high removal efficiency for certain reactive dyes. mdpi.com

Photocatalysis: This advanced oxidation process utilizes semiconductor nanoparticles, such as titanium dioxide (TiO2) and zinc oxide (ZnO), which, upon illumination with light of sufficient energy, generate highly reactive species like hydroxyl radicals. tandfonline.comproquest.comnih.gov These radicals can effectively break down complex organic dye molecules into simpler, less harmful substances. tandfonline.comproquest.com

Research is focused on enhancing the efficiency of photocatalysis by:

Modifying photocatalysts: Doping TiO2 with other elements can shift its activation from UV to visible light, making the process more energy-efficient. mdpi.com

Creating nanocomposites: Combining different semiconductor materials to form heterojunctions can improve the separation of photogenerated electron-hole pairs, thereby enhancing photocatalytic activity. proquest.com Biopolymers like chitosan (B1678972) are also used as support materials for metallic photocatalysts, which can reduce the formation of intermediates during the reaction. researchgate.net

The integration of nanomaterials into both adsorption and photocatalysis offers a synergistic approach to dye wastewater treatment, leading to higher removal efficiencies.

Advancements in Sustainable Chemistry for Dye Management

Sustainable chemistry, or green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alliedacademies.orguni-wuppertal.de This approach is crucial for the sustainable management of industrial dyes. The core principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for degradation. researchgate.net

Recent advancements in sustainable chemistry for dye management include:

Development of Greener Synthesis Routes: Efforts are being made to develop cleaner and more efficient synthesis processes for dyes, minimizing waste and the use of toxic solvents. acs.org This includes the use of biorenewable resources and benign reaction media. acs.org

Catalysis for Sustainability: Catalysis plays a vital role in sustainable chemistry by enabling reactions to occur under milder conditions, with higher selectivity and efficiency, thus reducing energy consumption and waste generation. researchgate.net The development of recyclable nanocatalysts is a key area of research. acs.org

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Sustainable chemistry promotes the use of greener alternatives such as water, supercritical CO2, and ionic liquids. acs.org

Advanced Oxidation Processes (AOPs): As mentioned earlier, photocatalysis using nanomaterials is a prominent AOP for dye degradation. nih.gov These processes aim for the complete mineralization of dyes into CO2, water, and inorganic ions. researchgate.net

Bioremediation: Utilizing microorganisms and their enzymes for the degradation of dyes is a promising green approach. tandfonline.com Research is ongoing to find and engineer robust microorganisms and enzymes that can effectively decolorize and degrade a wide range of industrial dyes. jmb.or.kr

The adoption of these sustainable chemistry principles and technologies in the chemical industry can significantly reduce the environmental impact of dye manufacturing and use, contributing to a more circular economy where waste is minimized and resources are conserved. alliedacademies.org

Lifecycle Assessment of Synthesis and Degradation Processes

A Lifecycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. mdpi.comjorae.cnmdpi.com For Acid Green 5(2-), a comprehensive cradle-to-grave LCA would quantify inputs, outputs, and potential environmental impacts of its synthesis and degradation.

Synthesis Phase (Cradle-to-Gate):

The production of Acid Green 5(2-), a triarylmethane dye, involves multi-step chemical syntheses. The LCA for this phase considers the raw materials, energy consumption, and waste generation. The manufacturing process for analogous complex organic molecules often has a significant environmental footprint due to energy-intensive steps and the use of hazardous substances. stearic-acid.networldscientific.com

Key stages and environmental considerations in the synthesis of Acid Green 5(2-) include:

Raw Material Acquisition: The synthesis starts with precursor chemicals, which are often derived from fossil fuels. The extraction and processing of these raw materials contribute to resource depletion and greenhouse gas emissions. stearic-acid.net

Chemical Reactions: The synthesis pathway involves reactions such as sulfonation and condensation. These processes can require significant energy inputs for heating and stirring and may utilize solvents and catalysts that have their own environmental profiles. worldscientific.com

Purification and Isolation: After synthesis, the dye must be purified. This stage often involves filtration and drying, which consumes energy and can generate waste streams containing residual chemicals and by-products.

Waste Generation: The synthesis of complex dyes can produce liquid and solid waste that requires treatment before disposal to mitigate environmental harm. rsc.org

A preliminary LCA model highlights the major contributors to the environmental impact of chemical synthesis, which are often energy consumption and the production of precursor chemicals. rsc.orgmdpi.com

Interactive Table: Stages in the Lifecycle Assessment of Acid Green 5(2-) Synthesis and Degradation

Degradation Phase (Use and End-of-Life):

The degradation of Acid Green 5(2-) in the environment is a critical component of its lifecycle. As an acid dye, it is highly water-soluble, which influences its environmental fate. nih.govmdpi.com

Environmental Fate: When released into aquatic environments, Acid Green 5(2-) is expected to remain primarily in the water column rather than adsorbing to sediment, due to its high water solubility. nih.gov Its potential to leach into soil is also considered high. nih.gov The dye is susceptible to direct photolysis by sunlight, which is a key degradation pathway. nih.gov

Biodegradation: Studies on similar acid dyes suggest that Acid Green 5(2-) may be only partially biodegradable. nih.gov The complex aromatic structure of the dye makes it resistant to rapid breakdown by microorganisms in conventional wastewater treatment plants. scbt.com

Degradation Pathways: The degradation of similar dyes through advanced oxidation processes (AOPs) involves the breakdown of the complex structure into smaller molecules, such as naphthalene (B1677914) and benzene derivatives, and ultimately into carbon dioxide and water. iwaponline.com However, some intermediate degradation products can also be of environmental concern.

Future research should focus on generating specific data for Acid Green 5(2-) to refine its LCA, including optimizing synthesis to reduce energy and hazardous chemical use (in line with green chemistry principles) and investigating enhanced degradation methods to minimize its environmental persistence. worldscientific.comresearchgate.netmdpi.com

Closed-Loop Systems and Resource Recovery in Dye Applications

The application of Acid Green 5(2-) in textile dyeing is a resource-intensive process, consuming large volumes of water, energy, and auxiliary chemicals. mdpi.com Implementing closed-loop systems and resource recovery technologies is crucial for improving the sustainability of its use. These systems aim to minimize waste by reusing and recycling resources within the dyeing process itself. acs.org

Water and Auxiliary Chemical Recovery:

A significant portion of the environmental impact from dyeing operations stems from the wastewater (spent dye bath) generated, which contains residual dye, salts, and acids. p2infohouse.org Treating this effluent to enable its reuse is a primary goal of a closed-loop system.

Dye Bath Reuse: Technologies like ozonation and membrane filtration can be employed to decolorize spent dye baths. p2infohouse.orgresearchgate.net Ozone treatment, for example, can effectively break down the chromophores of residual dye molecules, rendering the water colorless and suitable for reuse in subsequent dyeing cycles. p2infohouse.orgresearchgate.net This significantly reduces water consumption and the discharge of colored effluents. Studies on reactive and acid dyes have demonstrated that dye baths can be successfully recycled multiple times without compromising the quality of the dyeing. researchgate.net

Salt and Acid Recovery: The high concentrations of salts and acids used to facilitate the dyeing process can be recovered. Membrane technologies can separate these inorganic compounds from the treated wastewater, allowing them to be concentrated and reused, which reduces the need for fresh chemicals and lowers the salinity of the final effluent. tul.cz

Dye Recovery and Reuse:

Instead of destroying the residual dye, it can be recovered from the effluent and reused.

Precipitation and Filtration: Changing the pH of the effluent can cause the acid dye to precipitate out of the solution. The precipitated dye can then be separated via filtration, collected, and potentially reused in subsequent dyeing operations, reducing both economic loss and environmental pollution. google.com

Ion Exchange: This method uses resins to capture anionic dye molecules from the wastewater. The dye can then be stripped from the resin in a concentrated form and recycled back into the dyeing process. tul.cz

The implementation of these closed-loop and recovery systems offers a pathway to a more circular economy in the textile industry. By treating wastewater as a source of valuable resources—water, dyes, and auxiliary chemicals—the environmental footprint associated with the use of dyes like Acid Green 5(2-) can be substantially reduced. frontiersin.orgeib.org

Interactive Table: Resource Recovery Techniques in Dye Applications

Q & A

Q. How do molecular dynamics simulations improve our understanding of Acid Green 5(2-) aggregation in saline environments, and what force fields are most accurate?

  • Answer : Simulations with CHARMM or AMBER force fields model dye-salt interactions. Validate via:
  • Dynamic Light Scattering (DLS) for aggregate size distribution.
  • Comparison with cryo-TEM imaging .

Methodological Guidelines for Data Interpretation

  • Contradiction Analysis : When studies report conflicting adsorption capacities, evaluate:
    • Surface functionalization of adsorbents (FTIR/XPS data).
    • Ionic strength variations in test solutions.
    • Apply meta-analysis frameworks to harmonize datasets .
  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental protocols, including instrument calibration and raw data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid green 5(2-)
Reactant of Route 2
Reactant of Route 2
Acid green 5(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.